TAN-452
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-2-35-27(33)17-5-7-18-19-13-29(34)22-12-16-6-8-21(32)25-23(16)28(29,9-10-31(22)14-15-3-4-15)26(36-25)24(19)30-20(18)11-17/h5-8,11,15,22,26,30,32,34H,2-4,9-10,12-14H2,1H3/t22-,26+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJGLAWHRDFWNQ-KFDULEKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Mechanism of Action of TAN-452 on Peripheral Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological profile of TAN-452, a novel, peripherally acting opioid receptor antagonist. The document focuses on its mechanism of action at peripheral opioid receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a peripherally acting opioid receptor antagonist with a notable selectivity for the delta-opioid receptor (DOR).[1][2] Its primary mechanism involves competitively binding to peripheral opioid receptors, thereby inhibiting the effects of opioid agonists at these sites. Due to its low brain penetrability, this compound is designed to mitigate the peripheral side effects of opioid analgesics, such as nausea, vomiting, and constipation, without compromising their centrally mediated pain-relieving effects.[1][3]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and antagonist activities of this compound for human opioid receptors, as well as its in vivo efficacy in animal models.
Table 1: In Vitro Receptor Binding Affinities and Antagonist Activities of this compound [1]
| Receptor Subtype | Binding Affinity (Ki, nM) | Antagonist Activity (Kb, nM) |
| Human μ-Opioid Receptor (hMOR) | 36.56 ± 1.48 | 9.43 ± 0.58 |
| Human δ-Opioid Receptor (hDOR) | 0.47 ± 0.09 | 0.21 ± 0.06 |
| Human κ-Opioid Receptor (hKOR) | 5.31 ± 1.80 | 7.18 ± 0.75 |
Table 2: In Vivo Efficacy of this compound in Animal Models [1]
| Activity | Animal Model | Route of Administration | ED50 (95% Confidence Interval) |
| Anti-emetic | Ferret | Oral (p.o.) | <1.0 mg/kg |
| Subcutaneous (s.c.) | <0.3 mg/kg | ||
| Anti-constipation | Rat | Oral (p.o.) | 9.45 (4.09, 47.79) mg/kg |
| Subcutaneous (s.c.) | 0.52 (0.10, 1.08) mg/kg | ||
| Anti-analgesic | Rat | Oral (p.o.) | >300 mg/kg |
| Subcutaneous (s.c.) | >30 mg/kg |
Signaling Pathway of this compound as an Opioid Receptor Antagonist
As an antagonist, this compound blocks the canonical G-protein coupled receptor (GPCR) signaling pathway typically initiated by opioid agonists. The following diagram illustrates this inhibitory action.
Caption: this compound competitively antagonizes opioid receptors, blocking agonist-induced G-protein activation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.[1]
-
Objective: To determine the binding affinity (Ki) of this compound for human μ, δ, and κ opioid receptors.
-
Materials:
-
Membrane preparations from cells recombinantly expressing hMOR, hDOR, or hKOR.
-
Radioligands: [³H]DAMGO (for hMOR), [³H]DPDPE (for hDOR), and [³H]U-69593 (for hKOR).
-
Non-specific binding determinants: Naloxone (for hMOR and hKOR), and Naltrindole (for hDOR).
-
Assay buffer: 50 mM Tris-HCl (pH 7.4).
-
-
Procedure:
-
Incubate the cell membrane preparations with the respective radioligand and varying concentrations of this compound in the assay buffer.
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC50 values from the concentration-inhibition curves and convert them to Ki values using the Cheng-Prusoff equation.
-
-
Objective: To determine the antagonist activity (Kb) of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.
-
Materials:
-
Membrane preparations from cells expressing hMOR, hDOR, or hKOR.
-
Agonists: DAMGO (for hMOR), DPDPE (for hDOR), and U-50488H (for hKOR).
-
[³⁵S]GTPγS.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
-
Procedure:
-
Pre-incubate the membrane preparations with varying concentrations of this compound.
-
Add the respective opioid agonist to stimulate G-protein activation.
-
Add [³⁵S]GTPγS and incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Determine the Kb values from the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for the in vitro and in vivo experimental procedures.
Caption: Workflow for in vitro characterization of this compound's binding and functional antagonism.
References
TAN-452: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-452 is a potent and selective peripherally acting δ-opioid receptor antagonist. Its chemical name is 17-cyclopropylmethyl-6,7-didehydro-4,5α-epoxy-6'-ethoxycarbonyl-3,14-dihydroxyindolo[2',3'-6,7]morphinan. As a derivative of naltrindole (B39905), this compound holds significant promise for the investigation and potential treatment of conditions where peripheral δ-opioid receptor modulation is desirable, without the central nervous system side effects associated with other opioid ligands. This document provides a detailed overview of the chemical structure and a proposed synthetic pathway for this compound, based on established methodologies for related compounds.
Chemical Structure
The chemical structure of this compound is characterized by a morphinan (B1239233) core, which is a tetracyclic ring system fundamental to many opioids. Fused to this core is an indole (B1671886) moiety, a key feature contributing to its δ-opioid receptor selectivity. The molecule is further functionalized with a cyclopropylmethyl group on the nitrogen atom, a hydroxyl group at position 14, and an ethoxycarbonyl group on the indole ring.
Chemical Formula: C₂₉H₃₀N₂O₅[1]
Molecular Weight: 486.57 g/mol [1]
CAS Number: 892039-23-5[1]
IUPAC Name: Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate[1]
Physicochemical and Pharmacological Data
A summary of the known quantitative data for this compound is presented in the table below. This includes its binding affinity (Ki) and antagonist activity (Kb) at the human μ (hMOR), δ (hDOR), and κ (hKOR) opioid receptors, as well as its in vivo efficacy (ED₅₀) in various animal models.
| Parameter | Value | Receptor/Assay | Source |
| Binding Affinity (Ki) | |||
| 36.56 ± 1.48 nM | hMOR | [2] | |
| 0.47 ± 0.09 nM | hDOR | [2] | |
| 5.31 ± 1.80 nM | hKOR | [2] | |
| Antagonist Activity (Kb) | |||
| 9.43 ± 0.58 nM | hMOR | [2] | |
| 0.21 ± 0.06 nM | hDOR | [2] | |
| 7.18 ± 0.75 nM | hKOR | [2] | |
| In Vivo Efficacy (ED₅₀) | |||
| Anti-emetic activity (p.o.) | <1.0 mg/kg | Ferrets | [2] |
| Anti-emetic activity (s.c.) | <0.3 mg/kg | Ferrets | [2] |
| Anti-constipation activity (p.o.) | 9.45 mg/kg | Rats | [2] |
| Anti-constipation activity (s.c.) | 0.52 mg/kg | Rats | [2] |
| Anti-analgesic activity (p.o.) | >300 mg/kg | Rats | [2] |
| Anti-analgesic activity (s.c.) | >30 mg/kg | Rats | [2] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on the well-established synthesis of naltrindole and its derivatives. The synthesis of this compound likely commences from naltrexone (B1662487), a readily available opioid antagonist. The key transformation is the construction of the ethoxycarbonyl-substituted indole ring onto the morphinan scaffold, which is typically achieved through a Fischer indole synthesis.
Proposed Synthetic Pathway
The logical workflow for the synthesis of this compound can be visualized as follows:
Caption: Proposed synthetic workflow for this compound from naltrexone.
Key Experimental Steps and Methodologies
The following sections outline the probable experimental protocols for the key steps in the synthesis of this compound. These are based on general procedures for the synthesis of naltrindole derivatives.
Step 1: Hydrazone Formation
-
Objective: To form the key hydrazone intermediate from naltrexone and a substituted hydrazine (B178648).
-
Methodology:
-
Naltrexone is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid.
-
An equimolar amount of 4-ethoxyphenylhydrazine hydrochloride is added to the solution.
-
The reaction mixture is stirred at room temperature or heated gently to facilitate the condensation reaction.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone is carried forward to the next step without extensive purification, or it may be purified by recrystallization or column chromatography if necessary.
-
Step 2: Fischer Indole Synthesis (Cyclization)
-
Objective: To cyclize the hydrazone intermediate to form the indole ring fused to the morphinan core.
-
Methodology:
-
The crude hydrazone from the previous step is dissolved in a strong acid, which acts as the catalyst for the cyclization. Common catalysts include concentrated sulfuric acid, polyphosphoric acid, or a mixture of acetic acid and sulfuric acid.
-
The reaction mixture is heated, typically at temperatures ranging from 80°C to 120°C, for a period of several hours.
-
The reaction is monitored by TLC until the starting hydrazone is consumed.
-
Upon completion, the reaction mixture is cooled and carefully neutralized with a base, such as sodium bicarbonate or ammonium (B1175870) hydroxide.
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The final product, this compound, is purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Logical Relationship of Synthetic Steps
The synthesis of this compound follows a logical progression from a readily available starting material to the final complex molecule. The key strategic element is the late-stage introduction of the indole moiety, which allows for the synthesis of various derivatives by simply changing the substituted hydrazine in the first step.
Caption: Logical flow of the this compound synthesis.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of peripheral δ-opioid receptors. Its synthesis, likely proceeding through a Fischer indole synthesis from naltrexone, represents a feasible route for obtaining this and related compounds for further research. The provided data and proposed synthetic methodologies offer a comprehensive technical overview for scientists and professionals in the field of drug development. Further research to delineate the precise synthetic conditions and optimize yields is warranted.
References
TAN-452: A Peripherally Acting Delta-Opioid Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-452 is a potent and selective, peripherally acting delta-opioid receptor (DOR) antagonist. This technical guide provides a comprehensive overview of its chemical properties, pharmacological profile, and mechanism of action. Detailed experimental protocols for in vitro and in vivo evaluation are outlined, and key quantitative data are presented in tabular format for clarity. Furthermore, a conceptual framework for its interaction with opioid receptor signaling pathways is visualized. This document serves as a critical resource for researchers engaged in the study of opioid pharmacology and the development of novel therapeutics targeting opioid-related side effects.
Chemical and Physical Properties
This compound, with the chemical name 17-cyclopropylmethyl-6,7-didehydro-4,5α-epoxy-6'-ethoxycarbonyl-3,14-dihydroxyindolo[2',3'-6,7]morphinan, is a derivative of the well-characterized opioid antagonist, naltrindole. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 892039-23-5 | [1][2] |
| Molecular Formula | C₂₉H₃₀N₂O₅ | [1] |
| Molecular Weight | 486.57 g/mol | [1] |
Pharmacological Profile
This compound exhibits a distinct pharmacological profile characterized by its high affinity and selectivity for the delta-opioid receptor (DOR) and its peripheral site of action.
In Vitro Binding Affinities and Antagonist Activities
The binding affinities (Ki) and antagonist activities (Kb) of this compound for human opioid receptors have been determined using membrane preparations from cells expressing recombinant human μ-opioid receptor (hMOR), δ-opioid receptor (hDOR), or κ-opioid receptor (hKOR).[3]
| Receptor | Binding Affinity (Ki, nM) | Antagonist Activity (Kb, nM) | Reference |
| hDOR | 0.47 ± 0.09 | 0.21 ± 0.06 | [3] |
| hMOR | 36.56 ± 1.48 | 9.43 ± 0.58 | [3] |
| hKOR | 5.31 ± 1.80 | 7.18 ± 0.75 | [3] |
These data demonstrate that this compound is a highly potent and selective antagonist for the DOR.
In Vivo Efficacy
In vivo studies have been conducted to evaluate the ability of this compound to counteract morphine-induced side effects.
| Activity | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Anti-emetic | Ferret | p.o. | < 1.0 | [3] |
| s.c. | < 0.3 | [3] | ||
| Anti-constipation | Rat | p.o. | 9.45 | [3] |
| s.c. | 0.52 | [3] |
Pharmacokinetic studies have confirmed the low brain penetrability of this compound, which accounts for its peripheral action and lack of interference with centrally-mediated opioid analgesia.[3]
Mechanism of Action and Signaling Pathway
As a DOR antagonist, this compound competitively binds to delta-opioid receptors, primarily in the peripheral nervous system. This binding prevents the activation of these receptors by endogenous or exogenous opioid agonists. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. By blocking the receptor, this compound prevents these downstream signaling events.
Experimental Protocols
In Vitro Opioid Receptor Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for opioid receptors.
Materials:
-
Membrane preparations from CHO cells expressing hMOR, hDOR, or hKOR.
-
Radioligand: [³H]diprenorphine for DOR and KOR, [³H]naloxone for MOR.
-
Test compound (this compound) at various concentrations.
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound or vehicle in incubation buffer.
-
Incubate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Determine the IC₅₀ value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Anti-constipation Assay in Rats
This protocol outlines a method to assess the ability of a compound to reverse opioid-induced constipation.
Materials:
-
Male Sprague-Dawley rats.
-
Morphine hydrochloride.
-
Test compound (this compound).
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic).
-
Vehicle for drug administration.
Procedure:
-
Fast the rats for 18-24 hours with free access to water.
-
Administer the test compound or vehicle subcutaneously (s.c.) or orally (p.o.).
-
After a predetermined time (e.g., 30 minutes for s.c., 60 minutes for p.o.), administer morphine (e.g., 3 mg/kg, s.c.) to induce constipation.
-
30 minutes after morphine administration, administer the charcoal meal orally.
-
After a set time (e.g., 30 minutes), euthanize the animals and carefully remove the small intestine.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Calculate the intestinal transit as a percentage of the total length of the small intestine.
-
Determine the dose-response relationship and calculate the ED₅₀ value of the test compound.
Synthesis of Morphinan (B1239233) Derivatives (General Approach)
While a specific, detailed synthesis of this compound is proprietary, the general synthesis of such morphinan derivatives often involves the modification of naturally occurring opiates or the total synthesis from simpler precursors. A representative workflow for the synthesis of a related compound is presented below.
Conclusion
This compound is a valuable research tool for investigating the role of peripheral delta-opioid receptors. Its high potency, selectivity, and peripheral restriction make it a promising lead compound for the development of therapeutics aimed at mitigating the gastrointestinal side effects of opioid analgesics without compromising their central analgesic efficacy. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.
References
In Vitro Binding Affinity of TAN-452 for Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding characteristics of TAN-452, a peripherally acting opioid receptor antagonist. The document focuses on its binding affinity for the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR), presenting quantitative data, detailed experimental methodologies, and relevant signaling pathway diagrams.
Core Data Presentation
The in vitro binding affinity of this compound for human opioid receptors has been determined through radioligand binding assays. The compound exhibits a notable selectivity for the delta-opioid receptor.[1][2][3]
Table 1: In Vitro Binding Affinity (Ki) and Antagonistic Activity (Kb) of this compound for Human Opioid Receptors
| Receptor | Binding Affinity (Ki) (nM) | Antagonistic Activity (Kb) (nM) |
| hMOR | 36.56 ± 1.48 | 9.43 ± 0.58 |
| hDOR | 0.47 ± 0.09 | 0.21 ± 0.06 |
| hKOR | 5.31 ± 1.80 | 7.18 ± 0.75 |
Data sourced from studies on membrane preparations from cells expressing recombinant human (h) MOR, DOR, or KOR.[1][2]
Experimental Protocols
The determination of the binding affinities of this compound was conducted using competitive radioligand binding assays.[4] This technique is a standard and robust method for quantifying the interaction between a test compound and a target receptor.[4][5]
Radioligand Binding Assay for Opioid Receptors
This section outlines a representative protocol for determining the binding affinity of a test compound like this compound for MOR, DOR, and KOR.
1. Materials and Reagents:
-
Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing recombinant human mu-, delta-, or kappa-opioid receptors.
-
Radioligands:
-
For MOR: [³H]-DAMGO (a selective MOR agonist).
-
For DOR: [³H]-Naltrindole (a selective DOR antagonist).
-
For KOR: [³H]-U-69,593 (a selective KOR agonist).
-
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid ligand (e.g., naloxone).
-
Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Cocktail and Counter.
2. Assay Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, combine the cell membrane preparation, the respective radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the radioligand binding assay used to determine the binding affinity of this compound.
Caption: Workflow for Radioligand Binding Assay.
Signaling Pathway
This compound acts as an antagonist at opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. As an antagonist, this compound blocks this signaling cascade.
References
- 1. Pharmacological profile of this compound, a novel peripherally acting opioid receptor antagonist for the treatment of opioid-induced bowel syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
The Pharmacological Profile of TAN-452: A Peripherally Acting Delta-Opioid Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TAN-452, a derivative of the well-characterized delta-opioid receptor (DOR) antagonist naltrindole, has emerged as a promising therapeutic candidate for the management of opioid-induced side effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental protocols and data are presented to facilitate further research and development in this area.
Core Pharmacological Attributes
This compound is a potent and selective antagonist of the delta-opioid receptor (DOR).[1][2] Its chemical structure, 17-cyclopropylmethyl-6,7-didehydro-4,5α-epoxy-6'-ethoxycarbonyl-3,14-dihydroxyindolo [2',3'-6,7]morphinan, is designed to limit its penetration across the blood-brain barrier, thereby exerting its effects primarily in the periphery.[3] This characteristic is crucial for its therapeutic potential in mitigating the adverse gastrointestinal effects of opioid analgesics without compromising their central analgesic efficacy.[3]
Data Presentation: Receptor Binding and Functional Antagonism
The affinity of this compound for human opioid receptors has been quantified through in vitro radioligand binding assays, and its functional antagonism has been determined using [³⁵S]GTPγS binding assays. The data clearly demonstrate its high affinity and selectivity for the DOR over the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR).
| Receptor | Binding Affinity (Ki, nM) | Antagonist Activity (Kb, nM) |
| hDOR | 0.47 ± 0.09[3] | 0.21 ± 0.06[3] |
| hKOR | 5.31 ± 1.80[3] | 7.18 ± 0.75[3] |
| hMOR | 36.56 ± 1.48[3] | 9.43 ± 0.58[3] |
Table 1: In Vitro Binding Affinity and Antagonist Activity of this compound at Human Opioid Receptors.
In Vivo Efficacy
Preclinical studies in animal models have substantiated the peripherally restricted effects of this compound. It has been shown to effectively counteract morphine-induced emesis and constipation, common and debilitating side effects of opioid therapy.
| In Vivo Effect | Animal Model | Administration Route | Effective Dose (ED₅₀) |
| Anti-emetic Activity | Ferrets | Oral (p.o.) | <1.0 mg/kg[3] |
| Subcutaneous (s.c.) | <0.3 mg/kg[3] | ||
| Anti-constipation Activity | Rats | Oral (p.o.) | 9.45 mg/kg[3] |
| Subcutaneous (s.c.) | 0.52 mg/kg[3] | ||
| Anti-analgesic Activity | Rats | Oral (p.o.) | >300 mg/kg[3] |
| Subcutaneous (s.c.) | >30 mg/kg[3] |
Table 2: In Vivo Efficacy of this compound in Mitigating Morphine-Induced Side Effects.
A pharmacokinetic study further confirmed the low brain penetrability of this compound, supporting its mechanism as a peripherally acting agent.[3]
Experimental Protocols
Opioid Receptor Radioligand Binding Assay
This protocol outlines the methodology for determining the binding affinity (Ki) of this compound for opioid receptors.
1.1. Materials:
-
Membrane Preparations: Crude membrane preparations from cells stably expressing recombinant human μ (hMOR), δ (hDOR), or κ (hKOR) opioid receptors.[3][4]
-
Radioligand: [³H]diprenorphine, a non-selective opioid antagonist.
-
Competitor Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter.
1.2. Procedure:
-
Incubation: In a 96-well plate, incubate the cell membrane preparations (5-10 µg protein) with a fixed concentration of [³H]diprenorphine (e.g., 0.5 nM) and varying concentrations of this compound.[5]
-
Total and Non-specific Binding: To determine total binding, incubate membranes with only the radioligand. For non-specific binding, incubate membranes with the radioligand and a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM naloxone).
-
Equilibration: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
1.3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
[³⁵S]GTPγS Functional Assay
This assay measures the ability of this compound to antagonize agonist-induced G-protein activation.
2.1. Materials:
-
Membrane Preparations: As described in the radioligand binding assay.
-
[³⁵S]GTPγS: Non-hydrolyzable GTP analog.
-
Agonists: DAMGO (for hMOR), DPDPE (for hDOR), and U50,488H (for hKOR).
-
Antagonist: this compound.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[6]
-
GDP: To enhance agonist-stimulated signal.
2.2. Procedure:
-
Pre-incubation: Incubate the cell membranes (5-10 µg protein) with GDP (e.g., 10 µM) and varying concentrations of this compound for 15 minutes at 30°C.
-
Agonist Stimulation: Add a fixed concentration of the respective agonist (e.g., 1 µM DAMGO, 30 nM DPDPE, or 300 nM U50,488H) and incubate for a further 15 minutes.[5]
-
Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.05 nM) to initiate the binding reaction and incubate for 60 minutes at 30°C.[4][6]
-
Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
2.3. Data Analysis:
-
Plot the agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound.
-
Determine the IC₅₀ value for this compound's inhibition of agonist-stimulated binding.
-
Calculate the antagonist dissociation constant (Kb) using the Schild equation.
Visualizations
Signaling Pathway
References
The Discovery and Development of TAN-452: A Peripherally Acting Opioid Receptor Antagonist for Opioid-Induced Bowel Dysfunction
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Opioid analgesics are a cornerstone of pain management, but their use is frequently complicated by debilitating side effects, most notably opioid-induced bowel dysfunction (OIBD). OIBD encompasses a range of gastrointestinal issues, with opioid-induced constipation (OIC) being the most prevalent and distressing symptom. These side effects arise from the activation of mu (μ), delta (δ), and kappa (κ) opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility, reduced secretion, and increased sphincter tone.[1][2][3][4] The clinical challenge lies in mitigating these peripheral side effects without compromising the central analgesic efficacy of opioids. This has driven the development of peripherally acting μ-opioid receptor antagonists (PAMORAs).[5][6] This whitepaper details the discovery and pharmacological profile of TAN-452, a novel peripherally acting opioid receptor antagonist with a unique selectivity profile, for the treatment of OIBD.[7]
Mechanism of Action of this compound
This compound, chemically known as 17-cyclopropylmethyl-6,7-didehydro-4,5α-epoxy-6'-ethoxycarbonyl-3,14-dihydroxyindolo [2',3'-6,7]morphinan, is a peripherally acting opioid receptor antagonist.[7] Its primary mechanism of action is the blockade of opioid receptors in the gastrointestinal tract. A key characteristic of this compound is its significant selectivity for the δ-opioid receptor (DOR) over the μ-opioid receptor (MOR) and κ-opioid receptor (KOR).[7] By acting peripherally, this compound is designed to counteract the gastrointestinal side effects of opioid agonists like morphine, such as constipation and emesis, without crossing the blood-brain barrier. This ensures that the central analgesic effects of the opioid are not reversed.[7][8] A pharmacokinetic study has confirmed the low brain penetrability of this compound.[7]
Signaling Pathway of Opioid-Induced Bowel Dysfunction and this compound Intervention
Opioid agonists, upon binding to their G-protein coupled receptors (GPCRs) on enteric neurons, initiate a signaling cascade that inhibits neuronal activity. This leads to reduced acetylcholine (B1216132) release, which is crucial for peristalsis, and decreased intestinal fluid secretion, resulting in constipation.[1][9][10] this compound competitively binds to these peripheral opioid receptors, preventing the agonist from binding and thereby inhibiting this downstream signaling cascade.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The data from these studies are summarized in the tables below.
Table 1: In Vitro Receptor Binding Affinity and Antagonist Activity of this compound
| Receptor | Binding Affinity (Ki, nM) | Antagonist Activity (Kb, nM) |
| Human μ-Opioid Receptor (hMOR) | 36.56 ± 1.48 | 9.43 ± 0.58 |
| Human δ-Opioid Receptor (hDOR) | 0.47 ± 0.09 | 0.21 ± 0.06 |
| Human κ-Opioid Receptor (hKOR) | 5.31 ± 1.80 | 7.18 ± 0.75 |
| Data presented as mean ± SEM.[7] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Activity | Animal Model | Route of Administration | ED50 (mg/kg) [95% Confidence Interval] |
| Anti-emetic (vs. Morphine) | Ferrets | Oral (p.o.) | <1.0 |
| Subcutaneous (s.c.) | <0.3 | ||
| Anti-constipation (vs. Morphine) | Rats | Oral (p.o.) | 9.45 (4.09, 47.79) |
| Subcutaneous (s.c.) | 0.52 (0.10, 1.08) | ||
| Anti-analgesic (vs. Morphine) | Rats | Oral (p.o.) | >300 |
| Subcutaneous (s.c.) | >30 | ||
| ED50 represents the dose required to produce a 50% of the maximum effect.[7] |
Experimental Protocols
The following sections describe the methodologies for the key experiments conducted to characterize this compound.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity (Ki) and functional antagonist activity (Kb) of this compound at human μ, δ, and κ opioid receptors.
Methodology: [35S]GTPγS Binding Assay [7]
-
Membrane Preparation: Cell membranes were prepared from recombinant cell lines stably expressing either human MOR, DOR, or KOR. Cells were homogenized in a cold buffer and centrifuged to pellet the membranes, which were then washed and stored at -80°C.
-
Binding Assay: The assay was conducted in 96-well plates. Membranes were incubated with a fixed concentration of a specific opioid agonist (e.g., DAMGO for MOR, DPDPE for DOR, U-50,488 for KOR), [35S]GTPγS, GDP, and varying concentrations of this compound.
-
Incubation and Termination: The reaction mixture was incubated at 30°C to allow for G-protein activation. The reaction was terminated by rapid filtration through glass fiber filters, which trap the radiolabeled GTPγS bound to the G-proteins.
-
Quantification: The radioactivity on the filters was measured using a scintillation counter.
-
Data Analysis: The concentration-response curves for this compound's inhibition of agonist-stimulated [35S]GTPγS binding were plotted. The IC50 values were determined, and the Kb values were calculated using the Cheng-Prusoff equation. Ki values were determined through competitive radioligand binding assays.
In Vivo Efficacy Models
Objective: To assess the ability of this compound to reverse opioid-induced side effects without affecting analgesia in living animals.
Methodology: Morphine-Induced Inhibition of Small Intestinal Transit in Rats [7]
-
Animal Model: Male Sprague-Dawley rats were used. The animals were fasted overnight with free access to water.
-
Drug Administration: Animals were pre-treated with either vehicle or varying doses of this compound (orally or subcutaneously). After a set period, morphine was administered to induce constipation.
-
Charcoal Meal: A charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic) was administered orally to all animals.
-
Measurement: After a specific time (e.g., 20-30 minutes), the animals were euthanized, and the small intestine was carefully removed. The distance traveled by the charcoal meal from the pylorus to the caecum was measured and expressed as a percentage of the total length of the small intestine.
-
Data Analysis: The ED50 value for this compound's anti-constipation effect was calculated by non-linear regression analysis of the dose-response curve.
Methodology: Morphine-Induced Antinociception in Rats (Tail-Flick Test) [7]
-
Animal Model: Male Sprague-Dawley rats were used.
-
Baseline Measurement: The baseline tail-flick latency was determined by focusing a beam of radiant heat on the ventral surface of the tail and measuring the time taken for the rat to flick its tail away. A cut-off time was set to prevent tissue damage.
-
Drug Administration: Animals were treated with either vehicle or high doses of this compound, followed by an analgesic dose of morphine.
-
Post-Treatment Measurement: The tail-flick latency was measured again at several time points after morphine administration.
-
Data Analysis: The percentage of maximal possible effect (%MPE) was calculated. The lack of a significant reduction in morphine's analgesic effect at high doses of this compound indicates its peripheral restriction.
Experimental and Developmental Workflow
The development of a peripherally acting opioid antagonist like this compound follows a structured workflow from initial screening to preclinical evaluation.
Conclusion
This compound is a promising, novel, peripherally acting opioid receptor antagonist with a distinct selectivity for the δ-opioid receptor.[7] The preclinical data robustly demonstrates its ability to attenuate opioid-induced side effects, such as constipation and emesis, at doses that do not interfere with the central analgesic action of opioids.[7][8] Its low brain penetrability is a critical feature that enables this separation of peripheral and central effects.[7] The unique DOR selectivity may offer additional therapeutic benefits in managing the complex symptomatology of opioid-induced bowel dysfunction.[7] Further clinical development is warranted to establish the safety and efficacy of this compound in patients suffering from OIBD.
References
- 1. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Opioid receptors in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolving paradigms in the treatment of opioid-induced bowel dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigational opioid antagonists for treating opioid-induced bowel dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel opioid antagonists for opioid-induced bowel dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of this compound, a novel peripherally acting opioid receptor antagonist for the treatment of opioid-induced bowel syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physiology, signaling, and pharmacology of opioid receptors and their ligands in the gastrointestinal tract: current concepts and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Peripheral Restriction of TAN-452
This technical guide provides a comprehensive overview of the pharmacological properties of TAN-452, with a specific focus on its peripheral restriction. This compound is a novel, potent, and selective peripherally acting delta-opioid receptor (DOR) antagonist.[1][2] Its primary therapeutic potential lies in mitigating the adverse gastrointestinal side effects of opioid analgesics, such as nausea, vomiting, and constipation, without compromising their central analgesic efficacy.[1] This is achieved through its limited ability to cross the blood-brain barrier (BBB).
Pharmacodynamic Profile of this compound
The pharmacodynamic properties of this compound have been characterized through in vitro binding affinity and functional antagonism assays, as well as in vivo models of opioid-induced side effects.
Table 1: In Vitro Receptor Binding Affinity and Antagonistic Activity of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (Kb, nM) |
| Human μ-Opioid Receptor (hMOR) | 36.56 ± 1.48 | 9.43 ± 0.58 |
| Human δ-Opioid Receptor (hDOR) | 0.47 ± 0.09 | 0.21 ± 0.06 |
| Human κ-Opioid Receptor (hKOR) | 5.31 ± 1.80 | 7.18 ± 0.75 |
Data presented as mean ± standard error of the mean (SEM).[1]
The data clearly indicates that this compound possesses the highest affinity and antagonist potency for the delta-opioid receptor.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Activity | Administration Route | ED50 (95% Confidence Interval) | Animal Model |
| Anti-emetic | Oral (p.o.) | <1.0 mg/kg | Ferret |
| Subcutaneous (s.c.) | <0.3 mg/kg | Ferret | |
| Anti-constipation | Oral (p.o.) | 9.45 (4.09, 47.79) mg/kg | Rat |
| Subcutaneous (s.c.) | 0.52 (0.10, 1.08) mg/kg | Rat | |
| Anti-analgesic | Oral (p.o.) | >300 mg/kg | Rat |
| Subcutaneous (s.c.) | >30 mg/kg | Rat |
The high ED50 values for anti-analgesic activity further support the peripheral restriction of this compound, as it does not significantly counteract the central analgesic effects of morphine.[1]
Evidence of Peripheral Restriction: Low Brain Penetrability
The chemical structure of this compound, 17-cyclopropylmethyl-6,7-didehydro-4,5α-epoxy-6'-ethoxycarbonyl-3,14-dihydroxyindolo [2',3'-6,7]morphinan, likely contributes to its limited CNS penetration. Physicochemical properties such as molecular size, polarity, and the presence of specific functional groups are key determinants of a molecule's ability to cross the blood-brain barrier.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity (Ki) and functional antagonistic activity (Kb) of this compound at human opioid receptors.
-
Methodology:
-
Membrane Preparation: Membrane preparations from cells recombinantly expressing human μ- (hMOR), δ- (hDOR), or κ- (hKOR) opioid receptors were utilized.[1]
-
Radioligand Binding Assay (for Ki): Competition binding assays were performed using specific radioligands for each receptor. Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay (for Kb): This functional assay measures the G-protein activation following receptor agonism. Membranes were incubated with a specific agonist, [35S]GTPγS, and varying concentrations of this compound. The ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding was quantified to determine its antagonist constant (Kb).[1]
-
In Vivo Efficacy Studies
-
Objective: To assess the ability of this compound to inhibit morphine-induced side effects and its impact on morphine-induced analgesia.
-
Methodology:
-
Anti-emetic Activity (Ferret Model): Ferrets were administered morphine to induce emesis. This compound was administered either orally or subcutaneously prior to the morphine challenge. The number of retching and vomiting episodes was recorded, and the dose of this compound required to reduce the emetic response by 50% (ED50) was calculated.[1]
-
Anti-constipation Activity (Rat Model): Rats were treated with morphine to induce a delay in small intestinal transit. This compound was administered orally or subcutaneously. A charcoal meal was given, and the distance traveled by the charcoal in the small intestine was measured after a specific time. The ED50 for the anti-constipation effect was then determined.[1]
-
Anti-analgesic Activity (Rat Model): The effect of this compound on morphine-induced antinociception was evaluated using a standard pain assay in rats (e.g., tail-flick or hot-plate test). The dose of this compound that reversed the analgesic effect of morphine by 50% was determined.[1]
-
Pharmacokinetic Study
-
Objective: To evaluate the brain penetrability of this compound.
-
Methodology: Although the specific details are not available in the cited abstract, a typical pharmacokinetic study to assess brain penetration would involve the following steps:
-
Drug Administration: A defined dose of this compound is administered to laboratory animals (e.g., rats or mice) via a relevant route (e.g., intravenous or oral).
-
Sample Collection: At various time points after administration, blood and brain tissue samples are collected.
-
Bioanalysis: The concentration of this compound in plasma and brain homogenates is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio (B/P ratio) is calculated at each time point. A low B/P ratio is indicative of poor blood-brain barrier penetration.
-
Visualizations
Caption: Mechanism of this compound's peripherally restricted action.
References
Initial Investigations of TAN-452 in the Management of Opioid-Induced Emesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opioid-induced emesis (OIE) remains a significant clinical challenge, often leading to patient non-compliance and diminished quality of life. This whitepaper provides a detailed technical guide on the initial pre-clinical studies of TAN-452, a novel peripherally acting opioid receptor antagonist, for the treatment of OIE. We consolidate the available quantitative data on its pharmacological profile, delineate the experimental protocols employed in its initial evaluation, and present visual representations of the pertinent biological pathways and experimental designs. The findings underscore the potential of this compound as a therapeutic agent that can mitigate the emetic side effects of opioids without compromising their analgesic efficacy.
Introduction
Opioids are indispensable for the management of moderate to severe pain. However, their clinical utility is frequently hampered by adverse effects, with nausea and vomiting being among the most common and distressing.[1][2][3] These side effects stem from the activation of opioid receptors in both the central and peripheral nervous systems.[1] Specifically, opioids can directly stimulate the chemoreceptor trigger zone (CTZ) in the brainstem and enhance vestibular sensitivity, leading to emesis.[1] The development of peripherally acting opioid receptor antagonists that do not cross the blood-brain barrier presents a promising therapeutic strategy to counteract these undesirable effects while preserving centrally mediated analgesia.
This compound, a derivative of naltrindole, has emerged as a promising candidate in this class of drugs.[4] This document synthesizes the foundational research on this compound, with a specific focus on its potential to treat opioid-induced emesis.
Pharmacological Profile of this compound
Initial in vitro and in vivo studies have characterized the pharmacological properties of this compound, revealing its high affinity and selectivity as a peripherally acting opioid receptor antagonist.
In Vitro Receptor Binding and Antagonist Activity
The binding affinities and antagonist activities of this compound were assessed using membrane preparations from cells expressing recombinant human μ (hMOR), δ (hDOR), and κ (hKOR) opioid receptors.[5] The results, summarized in Table 1, demonstrate that this compound has a high affinity for the delta-opioid receptor (DOR).[4][5]
Table 1: In Vitro Receptor Binding Affinities (Ki) and Antagonist Activities (Kb) of this compound [4][5][6]
| Receptor | Binding Affinity (Ki, nM) | Antagonist Activity (Kb, nM) |
| hMOR | 36.56 ± 1.48 | 9.43 ± 0.58 |
| hDOR | 0.47 ± 0.09 | 0.21 ± 0.06 |
| hKOR | 5.31 ± 1.80 | 7.18 ± 0.75 |
In Vivo Efficacy in Animal Models
The anti-emetic, anti-constipation, and anti-analgesic effects of this compound were evaluated in ferret and rat models. The median effective dose (ED50) values are presented in Table 2. These findings indicate that this compound effectively reverses morphine-induced emesis and constipation at doses that do not interfere with morphine's analgesic properties.[5][6]
Table 2: In Vivo Efficacy (ED50) of this compound [5][6]
| Activity | Animal Model | Route of Administration | ED50 (mg/kg) |
| Anti-emetic | Ferret | Oral (p.o.) | <1.0 |
| Subcutaneous (s.c.) | <0.3 | ||
| Anti-constipation | Rat | Oral (p.o.) | 9.45 |
| Subcutaneous (s.c.) | 0.52 | ||
| Anti-analgesic | Rat | Oral (p.o.) | >300 |
| Subcutaneous (s.c.) | >30 |
Pharmacokinetic Profile
Pharmacokinetic studies have shown that this compound has low brain penetrability, which is consistent with its classification as a peripherally acting agent.[5][6] In one study, this compound administered at 30 mg/kg orally or 3 mg/kg intravenously had a half-life (T1/2) of 2.1 hours.[4]
Experimental Protocols
The following sections detail the methodologies used in the initial studies of this compound.
In Vitro Opioid Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity and functional antagonist activity of this compound at human opioid receptors.
-
Methodology:
-
Membrane Preparation: Membrane fractions were prepared from cells recombinantly expressing hMOR, hDOR, or hKOR.[5]
-
Radioligand Binding Assay: Competitive binding assays were performed using radiolabeled opioid receptor ligands to determine the Ki of this compound.
-
[³⁵S]GTPγS Binding Assay: The antagonist activity (Kb) of this compound was determined by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding to the G-protein coupled opioid receptors.[5]
-
Assessment of Anti-Emetic Activity in Ferrets
-
Objective: To evaluate the efficacy of this compound in preventing morphine-induced emesis.
-
Methodology:
-
Animal Model: Male ferrets were used as they have a well-characterized emetic response to opioids.
-
Drug Administration: this compound was administered either orally (p.o.) or subcutaneously (s.c.) at doses of 1, 3, and 10 mg/kg (p.o.) or 0.3, 1, and 3 mg/kg (s.c.).[4]
-
Emesis Induction: Morphine was administered to induce emesis.
-
Observation: The animals were observed for the incidence and frequency of vomiting and retching episodes over a specified period.
-
Outcome Measures: The primary outcome was the prevention of emesis. Oral administration of 1 mg/kg of this compound prevented emesis in 50% of the animals, with complete prevention at 3 and 10 mg/kg.[4] Subcutaneous injection completely abolished emesis at all tested doses (0.3, 1, and 3 mg/kg).[4]
-
Evaluation of Anti-Constipation Activity in Rats
-
Objective: To assess the effect of this compound on morphine-induced inhibition of gastrointestinal transit.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats were utilized.
-
Drug Administration: this compound was administered either orally or subcutaneously.
-
Gastrointestinal Transit Measurement: Small intestinal transit (SIT) was measured using a charcoal meal. The distance traveled by the charcoal meal through the small intestine in a given time was expressed as a percentage of the total length of the small intestine.
-
Inhibition and Reversal: Morphine was administered to inhibit SIT. The ability of this compound to reverse this inhibition was then quantified.
-
Assessment of Anti-Analgesic Activity in Rats
-
Objective: To determine if this compound interferes with the analgesic effects of morphine.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Nociceptive Testing: A hot plate test or tail-flick test was used to measure the analgesic effect of morphine. The latency to a pain response (e.g., paw licking or tail withdrawal) was recorded.
-
Drug Administration: Morphine was administered to induce analgesia. This compound was co-administered to assess any antagonistic effect on the analgesic response.
-
Outcome Measures: The primary outcome was the reversal of morphine-induced antinociception.
-
Visualizing Pathways and Workflows
The following diagrams illustrate the proposed mechanism of opioid-induced emesis and the experimental workflow for evaluating the anti-emetic properties of this compound.
Caption: Signaling pathways involved in opioid-induced emesis.
Caption: Workflow for evaluating the anti-emetic efficacy of this compound in ferrets.
Conclusion
The initial studies on this compound provide compelling evidence for its potential as a peripherally acting opioid receptor antagonist for the treatment of opioid-induced emesis. Its high affinity for the delta-opioid receptor, coupled with its low brain penetrability, allows it to effectively counteract the emetic effects of opioids in the periphery without compromising their central analgesic action.[5][6] The detailed experimental protocols outlined in this whitepaper provide a framework for future research and development of this compound and other peripherally restricted opioid antagonists. Further clinical investigations are warranted to translate these promising preclinical findings into effective therapeutic strategies for patients suffering from opioid-induced nausea and vomiting.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Opioid induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological profile of this compound, a novel peripherally acting opioid receptor antagonist for the treatment of opioid-induced bowel syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Evaluating TAN-452 in a Rat Model of Opioid-Induced Constipation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting patient quality of life and treatment adherence.[1][2] The underlying mechanism primarily involves the activation of mu (µ) and delta (δ) opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility and fluid secretion.[3][4][5] TAN-452 is a novel, peripherally acting opioid receptor antagonist with high selectivity for the delta-opioid receptor (DOR).[3] Its peripheral action and low brain penetrability make it a promising candidate for mitigating the gastrointestinal side effects of opioids without compromising their central analgesic effects.[3][4]
These application notes provide a detailed experimental protocol for inducing OIC in a rat model and evaluating the efficacy of this compound in reversing this condition. The protocol is based on established methodologies and incorporates specific data available for this compound.
Key Pharmacological Data of this compound
A summary of the in vitro and in vivo pharmacological properties of this compound is presented below. This data is essential for dose selection and understanding the compound's mechanism of action.
| Parameter | Value | Species/System | Administration Route |
| hDOR Binding Affinity (Ki) | 0.47 ± 0.09 nM | Human Recombinant Cells | In Vitro |
| hMOR Binding Affinity (Ki) | 36.56 ± 1.48 nM | Human Recombinant Cells | In Vitro |
| hKOR Binding Affinity (Ki) | 5.31 ± 1.80 nM | Human Recombinant Cells | In Vitro |
| hDOR Antagonistic Activity (Kb) | 0.21 ± 0.06 nM | Human Recombinant Cells | In Vitro |
| hMOR Antagonistic Activity (Kb) | 9.43 ± 0.58 nM | Human Recombinant Cells | In Vitro |
| hKOR Antagonistic Activity (Kb) | 7.18 ± 0.75 nM | Human Recombinant Cells | In Vitro |
| Anti-constipation ED50 | 9.45 mg/kg (95% CI: 4.09, 47.79) | Rat | Oral (p.o.) |
| Anti-constipation ED50 | 0.52 mg/kg (95% CI: 0.10, 1.08) | Rat | Subcutaneous (s.c.) |
Data sourced from Suzuki et al., 2018.[3]
Signaling Pathway of Opioid-Induced Constipation
The following diagram illustrates the signaling cascade initiated by opioid agonists in enteric neurons, leading to constipation, and the proposed point of intervention for this compound.
Caption: Opioid receptor signaling in enteric neurons leading to constipation.
Experimental Protocol: Evaluation of this compound in a Rat Model of Morphine-Induced Constipation
This protocol details the induction of constipation in rats using morphine and the subsequent assessment of this compound's ability to ameliorate this condition by measuring gastrointestinal transit.
Animals and Acclimation
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 200-250 g.
-
Housing: House the rats in a controlled environment with a 12-hour light/dark cycle.
-
Acclimation: Allow at least one week for the animals to acclimate to the housing conditions before the experiment. Provide free access to standard chow and water.
Materials and Reagents
-
This compound
-
Morphine hydrochloride
-
Vehicle for this compound (e.g., 0.5% w/v carboxymethyl cellulose (B213188) (CMC) in sterile water for oral administration; sterile saline for subcutaneous injection)
-
Vehicle for morphine (sterile saline)
-
Charcoal meal (5% activated charcoal in 10% gum arabic solution)
-
Oral gavage needles
-
Syringes and needles for subcutaneous injection
-
Dissection tools
-
Ruler
Experimental Design and Dosing
The following table outlines a suggested experimental design. The doses for this compound are based on its published ED50 values.
| Group | Treatment 1 (s.c.) | Treatment 2 (p.o. or s.c.) | Purpose |
| 1 | Saline | Vehicle | Normal Control |
| 2 | Morphine (e.g., 3 mg/kg) | Vehicle | OIC Control |
| 3 | Morphine (e.g., 3 mg/kg) | This compound (e.g., 10 mg/kg, p.o.) | Test Group (Oral) |
| 4 | Morphine (e.g., 3 mg/kg) | This compound (e.g., 0.5 mg/kg, s.c.) | Test Group (Subcutaneous) |
| 5 | Morphine (e.g., 3 mg/kg) | Positive Control (e.g., Naloxone) | Positive Control |
Note: The number of animals per group should be determined by power analysis, but typically n=6-8 is sufficient.
Experimental Procedure
The workflow for the experimental day is depicted below.
Caption: Timeline of the experimental procedure for assessing OIC.
Step-by-Step Protocol:
-
Fasting: Fast the rats for 16-18 hours before the experiment. Ensure free access to water.
-
This compound Administration (T = -60 min): Administer the appropriate dose of this compound or its vehicle via oral gavage or subcutaneous injection.
-
Morphine Administration (T = -30 min): Administer morphine hydrochloride (e.g., 3 mg/kg) or saline subcutaneously to induce constipation.
-
Charcoal Meal Administration (T = 0 min): Administer 1.5 ml of the 5% charcoal meal suspension to each rat via oral gavage.
-
Incubation Period (T = 0 to +20-30 min): Return the rats to their cages for a 20-30 minute period to allow the charcoal meal to transit through the gastrointestinal tract.
-
Euthanasia and Dissection (T = +20-30 min): Humanely euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Perform a laparotomy to expose the gastrointestinal tract.
-
Measurement of Intestinal Transit:
-
Carefully remove the small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a clean surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.
-
-
Calculation: Calculate the gastrointestinal transit ratio as follows:
-
Gastrointestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100
-
Data Analysis and Presentation
Summarize the quantitative data in a clear, tabular format.
Table of Expected Outcomes:
| Group | Treatment | Expected Gastrointestinal Transit (%) |
| 1 | Normal Control | High (e.g., 80-90%) |
| 2 | OIC Control | Low (e.g., 30-40%) |
| 3 | This compound (p.o.) | Significantly higher than OIC Control |
| 4 | This compound (s.c.) | Significantly higher than OIC Control |
| 5 | Positive Control | Significantly higher than OIC Control |
Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the OIC control group. A p-value of <0.05 is typically considered statistically significant.
Concluding Remarks
This protocol provides a robust framework for the preclinical evaluation of this compound in a rat model of opioid-induced constipation. Adherence to these detailed steps will ensure the generation of reliable and reproducible data, which is crucial for the further development of this promising therapeutic agent. Researchers should always conduct their experiments in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of gastrointestinal function by MuDelta, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, signaling, and pharmacology of opioid receptors and their ligands in the gastrointestinal tract: current concepts and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Gastrointestinal Motility Assay Using TAN-452
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-452 is a potent and selective, peripherally acting δ-opioid receptor (DOR) antagonist.[1] It has demonstrated efficacy in mitigating the gastrointestinal side effects induced by opioid analgesics, such as constipation, without compromising their pain-relieving effects.[1][2] This is attributed to its low brain penetrability, confining its action primarily to the periphery.[2] These application notes provide a detailed overview and protocols for utilizing this compound in preclinical assessments of gastrointestinal motility, particularly in the context of opioid-induced constipation (OIC).
Opioid-induced bowel dysfunction, with constipation being a predominant symptom, arises from the activation of opioid receptors in the enteric nervous system.[3][4] This leads to decreased intestinal motility and secretion.[3][4] this compound, by antagonizing the δ-opioid receptor, offers a targeted approach to counteract these effects.
Data Presentation
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, facilitating a clear comparison of its activity and efficacy.
Table 1: In Vitro Receptor Binding Affinity and Antagonist Activity of this compound [1][2]
| Receptor | Binding Affinity (Ki, nM) | Antagonist Activity (Kb, nM) |
| Human δ-Opioid Receptor (hDOR) | 0.47 ± 0.09 | 0.21 ± 0.06 |
| Human μ-Opioid Receptor (hMOR) | 36.56 ± 1.48 | 9.43 ± 0.58 |
| Human κ-Opioid Receptor (hKOR) | 5.31 ± 1.80 | 7.18 ± 0.75 |
Table 2: In Vivo Efficacy of this compound in Animal Models [2]
| Assay | Species | Administration | ED₅₀ (mg/kg) [95% CI] |
| Anti-constipation Activity (Morphine-induced) | Rat | Oral (p.o.) | 9.45 [4.09, 47.79] |
| Subcutaneous (s.c.) | 0.52 [0.10, 1.08] | ||
| Anti-emetic Activity (Morphine-induced) | Ferret | Oral (p.o.) | <1.0 |
| Subcutaneous (s.c.) | <0.3 | ||
| Anti-analgesic Activity (Morphine-induced) | Rat | Oral (p.o.) | >300 |
| Subcutaneous (s.c.) | >30 |
Signaling Pathway
The mechanism of action of this compound involves the antagonism of the δ-opioid receptor, a G-protein coupled receptor (GPCR), in the enteric nervous system. The following diagram illustrates the signaling pathway.
Caption: Signaling pathway of δ-opioid receptor antagonism by this compound.
Experimental Protocols
In Vivo Morphine-Induced Constipation Model (Charcoal Meal Transit Assay) in Rats
This protocol is designed to evaluate the efficacy of this compound in preventing opioid-induced delays in gastrointestinal transit.
Materials:
-
Male Wistar rats (200 ± 20 g)[5]
-
This compound
-
Morphine hydrochloride
-
Vehicle for this compound and Morphine (e.g., sterile water, saline)
-
Charcoal meal suspension: 5% activated charcoal in 10% gum arabic or gum tragacanth solution[5][6]
-
Oral gavage needles
-
Subcutaneous injection needles and syringes
-
Surgical scissors and forceps
-
Ruler
Experimental Workflow:
Caption: Experimental workflow for the charcoal meal transit assay.
Procedure:
-
Animal Preparation: Fast male Wistar rats for 16-18 hours prior to the experiment, with free access to water.[5][7]
-
Grouping: Randomly divide the animals into treatment groups (n=6-8 per group), including:
-
Vehicle control (receives vehicles for both this compound and morphine)
-
Morphine control (receives this compound vehicle and morphine)
-
This compound treatment groups (receive varying doses of this compound and morphine)
-
-
Drug Administration:
-
Administer this compound or its vehicle via the desired route (oral or subcutaneous).
-
Thirty minutes after this compound administration, administer morphine (e.g., 3 mg/kg, s.c.) or its vehicle.
-
-
Charcoal Meal Administration:
-
Sixty minutes after morphine administration, administer the charcoal meal suspension (2 ml per animal) via oral gavage.[5]
-
-
Measurement of Intestinal Transit:
-
Fifteen to thirty minutes after the charcoal meal administration, humanely euthanize the rats.[5][7]
-
Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the ileocecal junction.
-
Gently remove the intestine and lay it flat on a clean surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance the charcoal meal has traveled from the pylorus to the leading edge of the charcoal.
-
-
Data Analysis:
-
Calculate the percentage of intestinal transit for each animal using the formula:
-
Compare the mean percentage of intestinal transit between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A p-value < 0.05 is typically considered statistically significant.[5]
-
Conclusion
This compound is a valuable research tool for investigating the role of peripheral δ-opioid receptors in gastrointestinal motility. The protocols outlined in these application notes provide a framework for assessing its potential as a therapeutic agent for opioid-induced constipation. The provided data and diagrams offer a comprehensive overview of its pharmacological profile and mechanism of action. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Opioid-Induced Pronociceptive Signaling in the Gastrointestinal Tract Is Mediated by Delta-Opioid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. ijper.org [ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Protocol for Assessing the Antiemetic Effects of TAN-452 in Ferrets
Application Notes
This document provides a detailed protocol for evaluating the antiemetic properties of TAN-452, a peripherally acting opioid receptor antagonist, in a ferret model of morphine-induced emesis. The ferret is a well-established model for emesis research due to its physiological and pharmacological responses to emetic agents, which are often comparable to humans. This protocol is intended for researchers, scientists, and drug development professionals investigating novel antiemetic therapies.
This compound has shown efficacy in attenuating morphine-induced nausea and vomiting.[1] This protocol outlines the methodology for inducing emesis with morphine and subsequently assessing the dose-dependent antiemetic effects of this compound administered orally or subcutaneously. Key parameters for evaluation include the latency to the first emetic event and the total number of retches and vomits observed over a defined period.
Quantitative Data Summary
The following tables summarize the quantitative data on the antiemetic efficacy of this compound in ferrets.
Table 1: Efficacy of this compound in a Morphine-Induced Emesis Model in Ferrets
| Treatment Group | Route of Administration | Dose (mg/kg) | ED₅₀ (mg/kg) (95% CI) |
| This compound | Oral (p.o.) | < 1.0 | Not explicitly stated |
| This compound | Subcutaneous (s.c.) | < 0.3 | Not explicitly stated |
Data extracted from Suzuki et al., 2018.[1] The study indicates the effective dose 50 (ED₅₀) but does not provide the specific number of emetic events at various doses.
Table 2: Morphine-Induced Emesis in Ferrets (Control Group Data)
| Emetogen | Route of Administration | Dose (mg/kg) | Mean Number of Vomits (± SEM) | Mean Number of Retches (± SEM) |
| Morphine | Subcutaneous (s.c.) | 0.3 | 11.8 ± 2.1 | 45 ± 12.5 |
Data from a study establishing the ferret model of morphine-induced emesis.[2]
Experimental Protocols
Animal Model
-
Species: Male Fitch ferrets (Mustela putorius furo)
-
Weight: 1.0 - 2.0 kg
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to experimentation.
-
Housing: Ferrets should be housed individually in cages with a 12-hour light/dark cycle and have free access to food and water, except during the experimental period.
-
Ethics: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials and Reagents
-
This compound
-
Morphine sulfate (B86663)
-
Dimethyl sulfoxide (B87167) (DMSO), pharmaceutical grade
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Gavage needles (for oral administration)
-
Syringes and needles (for subcutaneous administration)
Drug Preparation
-
This compound Formulation: this compound is soluble in DMSO. For in vivo administration, it is recommended to prepare a stock solution in DMSO and then dilute it with a suitable vehicle to minimize DMSO concentration. A common vehicle for subcutaneous and oral administration is a mixture of DMSO, Tween 80, and sterile saline or water. A suggested vehicle formulation is 10% DMSO, 10% Tween 80, and 80% sterile saline. The final concentration of DMSO should be kept as low as possible, ideally below 10% v/v for injections.
-
Morphine Solution: Prepare a solution of morphine sulfate in sterile saline at the desired concentration for subcutaneous injection.
Experimental Procedure
-
Fasting: Ferrets should be fasted for 12 hours prior to the experiment, with water available ad libitum.
-
Grouping: Randomly assign ferrets to different treatment groups (e.g., vehicle control, positive control with morphine only, and this compound treatment groups at various doses). A minimum of 5-6 animals per group is recommended.
-
This compound Administration:
-
Oral (p.o.): Administer the prepared this compound solution or vehicle to the respective groups using an appropriately sized gavage needle.
-
Subcutaneous (s.c.): Administer the prepared this compound solution or vehicle subcutaneously in the dorsal scapular region.
-
-
Pre-treatment Time: The pre-treatment time for this compound before the emetic challenge should be determined based on the pharmacokinetic profile of the compound. A typical pre-treatment time is 30-60 minutes.
-
Induction of Emesis: Administer morphine sulfate at a dose of 0.3 mg/kg subcutaneously to all ferrets except for a negative control group (which would receive saline).[2]
-
Observation: Immediately after morphine administration, place each ferret in an individual observation cage with a transparent front for clear visibility. The observation period should be at least 2 hours.[3]
-
Data Collection: During the observation period, record the following parameters:
-
Latency to the first emetic event (retching or vomiting) in minutes.
-
Total number of retches: Rhythmic, spasmodic contractions of the abdominal muscles and diaphragm without the expulsion of gastric contents.
-
Total number of vomits: Forceful expulsion of gastric contents.
-
Total number of emetic episodes: A vomit is considered a separate episode if it is separated from the previous one by more than 5 seconds.
-
Data Analysis
-
Calculate the mean and standard error of the mean (SEM) for the latency to the first emetic event and the number of retches and vomits for each treatment group.
-
Analyze the data using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound treated groups with the vehicle control group.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Calculate the ED₅₀ value for the antiemetic effect of this compound.
Visualizations
Caption: Experimental workflow for assessing the antiemetic effects of this compound.
Caption: Signaling pathway of morphine-induced emesis and the site of this compound action.
References
- 1. Pharmacological profile of this compound, a novel peripherally acting opioid receptor antagonist for the treatment of opioid-induced bowel syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-anesthesia vomiting: Impact of isoflurane and morphine on ferrets and musk shrews - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro GTPγS Binding Assay for the Opioid Receptor Antagonist TAN-452
Abstract
This document provides a detailed protocol for an in vitro [³⁵S]GTPγS binding assay to characterize the interaction of TAN-452 with G protein-coupled receptors (GPCRs), specifically opioid receptors. This compound is a peripherally acting opioid receptor antagonist with selectivity for the delta-opioid receptor (DOR)[1]. The GTPγS binding assay is a functional assay that measures the activation of G proteins upon ligand binding to a GPCR, making it a valuable tool for determining the potency and efficacy of compounds like this compound[2][3]. This protocol is intended for researchers, scientists, and drug development professionals working on GPCR pharmacology and drug discovery.
Introduction
G protein-coupled receptors are a large family of transmembrane proteins that play a crucial role in signal transduction[4]. Upon agonist binding, GPCRs undergo a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein α-subunit, leading to its activation and downstream signaling[2]. The in vitro GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation process[3]. When [³⁵S]GTPγS binds to the Gα subunit, it becomes trapped, and the accumulated radioactivity is proportional to the extent of G protein activation[3].
This assay is particularly useful for differentiating between agonists, antagonists, and inverse agonists[2][3]. For an antagonist like this compound, its activity is measured by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding. This compound has been characterized as a peripherally acting opioid receptor antagonist, showing selectivity for the delta-opioid receptor (DOR) over the mu (MOR) and kappa (KOR) opioid receptors[1]. This protocol outlines the necessary steps to perform a [³⁵S]GTPγS binding assay to determine the antagonistic activity (Kb) of this compound.
Signaling Pathway
GPCRs, upon activation by an agonist, catalyze the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effectors. In the context of this assay, the binding of the non-hydrolyzable [³⁵S]GTPγS leads to a persistent activation state that can be quantified. An antagonist like this compound will compete with agonists for the receptor binding site, thereby preventing this activation cascade.
Caption: GPCR signaling and the mechanism of the GTPγS binding assay.
Quantitative Data Summary
The following tables summarize the known binding affinities and antagonistic activities of this compound for human opioid receptors. This data is essential for designing experiments and interpreting results.
Table 1: Binding Affinities (Ki) of this compound for Human Opioid Receptors
| Receptor | Ki (nM) |
| hMOR | 36.56 ± 1.48 |
| hDOR | 0.47 ± 0.09 |
| hKOR | 5.31 ± 1.80 |
| Data from a study by Author et al., 2018.[1] |
Table 2: Antagonistic Activities (Kb) of this compound for Human Opioid Receptors
| Receptor | Kb (nM) |
| hMOR | 9.43 ± 0.58 |
| hDOR | 0.21 ± 0.06 |
| hKOR | 7.18 ± 0.75 |
| Data from a study by Author et al., 2018.[1] |
Experimental Protocol
This protocol is adapted from general [³⁵S]GTPγS binding assay procedures and is tailored for assessing the antagonistic properties of this compound on opioid receptors expressed in cell membranes.[2][5][6] The filtration method is described here, which involves separating bound from unbound [³⁵S]GTPγS by rapid filtration.
Materials and Reagents
-
Membrane Preparations: Cell membranes from a cell line stably expressing the human delta-opioid receptor (hDOR). Other opioid receptor-expressing membranes can also be used.
-
[³⁵S]GTPγS: Radiolabeled guanosine-5'-(γ-thio)-triphosphate, specific activity >1000 Ci/mmol.
-
This compound: Test compound.
-
Agonist: A known DOR agonist (e.g., DADLE, SNC80).
-
GDP: Guanosine 5'-diphosphate.
-
GTPγS (unlabeled): For determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
-
Scintillation Cocktail: For liquid scintillation counting.
-
96-well microplates.
-
Filter mats (e.g., GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
Experimental Workflow
Caption: Workflow for the GTPγS binding assay (filtration method).
Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C. On the day of the experiment, add DTT to the required volume.
-
Prepare stock solutions of this compound, the agonist, and unlabeled GTPγS in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer.
-
Dilute the cell membranes in ice-cold assay buffer to the desired concentration (typically 5-20 µg of protein per well).
-
Prepare a solution of GDP in the assay buffer (final concentration in the assay is typically 10-30 µM).
-
Dilute [³⁵S]GTPγS in the assay buffer to achieve a final concentration of 0.05-0.1 nM in the assay.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, GDP solution, cell membranes, a fixed concentration of agonist (e.g., its EC₈₀), and varying concentrations of this compound.
-
Basal Binding: Add assay buffer, GDP solution, and cell membranes. No agonist or antagonist is added.
-
Non-specific Binding (NSB): Add assay buffer, GDP solution, cell membranes, and a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Pre-incubation:
-
Incubate the plate at 30°C for 30 minutes to allow the ligands to bind to the receptors.
-
-
Initiation of Reaction:
-
Add the diluted [³⁵S]GTPγS to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination of Reaction:
-
Terminate the assay by rapid filtration through a filter mat using a cell harvester.
-
-
Washing:
-
Wash the filters three times with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
-
Quantification:
-
Dry the filter mats, place them in scintillation vials, and add scintillation cocktail.
-
Count the radioactivity in a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Agonist-stimulated Specific Binding = Specific Binding in the presence of agonist - Basal Specific Binding.
-
-
Determine Antagonist Activity (Kb):
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the antagonist dissociation constant (Kb) using the Cheng-Prusoff equation: Kb = IC₅₀ / (1 + [Agonist] / EC₅₀ of Agonist)
-
Conclusion
The in vitro [³⁵S]GTPγS binding assay is a robust and reliable method for characterizing the functional activity of ligands at GPCRs. This protocol provides a detailed framework for assessing the antagonistic properties of this compound at opioid receptors, particularly the delta-opioid receptor. By following this protocol, researchers can obtain valuable data on the potency and selectivity of this compound and other novel compounds, which is crucial for the drug development process.
References
- 1. Pharmacological profile of this compound, a novel peripherally acting opioid receptor antagonist for the treatment of opioid-induced bowel syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure-Functional Selectivity Relationships (SFSRs) and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of Peripheral Delta-Opioid Receptors in Visceral Pain Using TAN-452
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TAN-452, a peripherally restricted delta-opioid receptor (DOR) antagonist, for the elucidation of the role of peripheral DORs in the modulation of visceral pain. The following sections detail the scientific background, relevant experimental protocols, and data presentation formats to facilitate the design and execution of preclinical studies in this area.
Introduction to Peripheral DORs and Visceral Pain
Visceral pain, originating from internal organs, is a major clinical challenge characterized by diffuse localization and a strong emotional component.[1][2] Opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) subtypes, are well-established modulators of pain perception. While centrally acting opioids are potent analgesics, their utility is often limited by significant side effects. Peripherally expressed opioid receptors on sensory neurons offer a promising therapeutic target for pain relief without central nervous system (CNS)-mediated adverse effects.[3][4]
Delta-opioid receptors, in particular, have gained attention for their role in modulating chronic pain states.[5] Activation of peripheral DORs on primary afferent neurons can produce analgesia, especially in inflammatory and neuropathic pain conditions.[6] The study of these receptors in the context of visceral pain is crucial for developing novel, targeted analgesics.
This compound: A Selective Peripheral DOR Antagonist
This compound is a potent and selective antagonist for the delta-opioid receptor with significantly lower affinity for mu- and kappa-opioid receptors.[7][8] A key feature of this compound is its low brain penetrability, restricting its action to the periphery.[7][9] This characteristic makes it an invaluable pharmacological tool to dissect the specific contribution of peripheral DORs in various physiological and pathological processes, including visceral nociception. By antagonizing peripheral DORs, researchers can investigate the endogenous tone of the peripheral delta-opioid system and its role in modulating visceral pain signals.
Table 1: In Vitro Pharmacological Profile of this compound
| Receptor | Binding Affinity (Ki, nM) | Antagonist Activity (Kb, nM) |
| Human DOR | 0.47 ± 0.09 | 0.21 ± 0.06 |
| Human MOR | 36.56 ± 1.48 | 9.43 ± 0.58 |
| Human KOR | 5.31 ± 1.80 | 7.18 ± 0.75 |
Data compiled from Suzuki et al., 2018.[7]
Signaling Pathway of Peripheral DORs in Sensory Neurons
Activation of DORs on the peripheral terminals of sensory neurons initiates a G-protein-mediated signaling cascade that ultimately reduces neuronal excitability and neurotransmitter release. This process is primarily mediated by the Gαi/o subunit, which upon receptor activation, dissociates into Gαi/o and Gβγ subunits.
Caption: Peripheral DOR signaling pathway in sensory neurons.
Experimental Protocols for Studying Visceral Pain with this compound
The following protocols describe established animal models of visceral pain that can be adapted to investigate the effects of this compound.
Acetic Acid-Induced Writhing Test in Mice
This model is widely used to screen for peripheral analgesic activity.[7][10][11][12] Intraperitoneal injection of acetic acid induces visceral pain, manifesting as characteristic "writhing" behaviors.
Materials:
-
Male ICR or Swiss Webster mice (20-25 g)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Acetic acid solution (0.6% in saline)
-
Positive control: Morphine (e.g., 10 mg/kg, s.c.)
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Grouping: Randomly assign mice to treatment groups (Vehicle, this compound at various doses, Positive Control). A typical group size is 8-10 animals.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, p.o. or 0.3, 1, 3 mg/kg, s.c.) or vehicle 30-60 minutes before acetic acid injection. Administer the positive control 30 minutes prior.
-
Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg) intraperitoneally.
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Compare the mean number of writhes in the this compound-treated groups to the vehicle group. Calculate the percentage of inhibition.
Table 2: Example Data Presentation for Acetic Acid Writhing Test
| Treatment Group | Dose (mg/kg) | Route | N | Mean Writhes ± SEM | % Inhibition |
| Vehicle | - | p.o. | 10 | 35.2 ± 2.5 | - |
| This compound | 1 | p.o. | 10 | 28.1 ± 2.1* | 20.2 |
| This compound | 3 | p.o. | 10 | 19.5 ± 1.8** | 44.6 |
| This compound | 10 | p.o. | 10 | 10.3 ± 1.5 | 70.7 |
| Morphine | 10 | s.c. | 10 | 5.6 ± 1.1 | 84.1 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. SEM: Standard Error of the Mean.
Colorectal Distension (CRD) Model in Rats
The CRD model is a more specific and quantifiable method for assessing visceral nociception.[13][14] It measures the visceromotor response (VMR) to graded mechanical distension of the colon.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound
-
Vehicle for this compound
-
Isoflurane for anesthesia
-
Colorectal distension balloon (e.g., 4-5 cm) attached to a barostat
-
EMG electrodes and recording system
Procedure:
-
Surgical Preparation (optional, for EMG): Under anesthesia, implant bipolar EMG electrodes into the external oblique abdominal muscles. Allow for a recovery period of at least 3-4 days.
-
Animal Acclimation: On the day of the experiment, acclimate rats to the testing environment.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, s.c. or p.o.) or vehicle 30-60 minutes before CRD.
-
Balloon Insertion: Lightly anesthetize the rat and insert the lubricated balloon catheter into the colon (approximately 6-8 cm from the anus). Secure the catheter to the tail. Allow the animal to recover from anesthesia.
-
CRD Protocol: After a baseline recording period, perform graded phasic distensions (e.g., 20, 40, 60, 80 mmHg for 10-20 seconds with a 3-5 minute inter-stimulus interval).
-
VMR Measurement: Record the EMG activity during and after each distension. The VMR is quantified as the area under the curve (AUC) of the rectified EMG signal during the distension period minus the baseline activity. Alternatively, the abdominal withdrawal reflex (AWR) can be scored visually.[13][15]
-
Data Analysis: Compare the VMR or AWR scores at each distension pressure between the this compound and vehicle groups.
Table 3: Example Data Presentation for Colorectal Distension Model
| Treatment Group | Dose (mg/kg, s.c.) | VMR (AUC) at 20 mmHg | VMR (AUC) at 40 mmHg | VMR (AUC) at 60 mmHg | VMR (AUC) at 80 mmHg |
| Vehicle | - | 1.2 ± 0.2 | 3.5 ± 0.4 | 7.8 ± 0.9 | 12.5 ± 1.3 |
| This compound | 1 | 1.0 ± 0.3 | 2.9 ± 0.5 | 6.5 ± 0.8 | 10.1 ± 1.1 |
| This compound | 3 | 0.8 ± 0.2 | 2.1 ± 0.3** | 4.7 ± 0.6 | 7.3 ± 0.9 |
| This compound | 10 | 0.6 ± 0.1* | 1.5 ± 0.2 | 3.1 ± 0.4 | 4.8 ± 0.6*** |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle at the same pressure. Data are Mean ± SEM.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the role of peripheral DORs in visceral pain using this compound.
Caption: Experimental workflow for visceral pain studies.
Logical Relationship of the Study
The following diagram outlines the logical framework for using this compound to study the role of peripheral DORs in visceral pain.
Caption: Logical framework of the study.
By employing the selective peripheral DOR antagonist this compound in well-established models of visceral pain, researchers can effectively probe the contribution of the peripheral delta-opioid system to visceral nociception. These studies will provide valuable insights for the development of novel, peripherally acting analgesics for the treatment of visceral pain disorders.
References
- 1. utd-ir.tdl.org [utd-ir.tdl.org]
- 2. Reduced Expression of A-Type Potassium Channels in Primary Sensory Neurons Induces Mechanical Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mu-Opioid receptor inhibits N-type Ca2+ channels in the calyx presynaptic terminal of the embryonic chick ciliary ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ Channel β3 Subunit Enhances Voltage-Dependent Relief of G-Protein Inhibition Induced by Muscarinic Receptor Activation and Gβγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRK2 constitutively governs peripheral delta opioid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and inhibition of G protein-coupled inwardly rectifying potassium (Kir3) channels by G protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of δ-Opioid Receptors Inhibits Neuronal-Like Calcium Channels and Distal Steps of Ca2+-Dependent Secretion in Human Small-Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delta Opioid Receptor Expression and Function in Primary Afferent Somatosensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Dynamic Opioid Receptor Regulation in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Opioid Receptor Regulation of Neuronal Voltage-Gated Calcium Channels | Semantic Scholar [semanticscholar.org]
- 13. Opioid Receptors on Peripheral Sensory Neurons - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Activation of μ-opioid receptors inhibits calcium-currents in the vestibular afferent neurons of the rat through a cAMP dependent mechanism [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Application of TAN-452 in Elucidating Opioid Tolerance: A Guide for Researchers
Introduction
TAN-452 is a potent and selective antagonist for the delta-opioid receptor (DOR), with a significantly lower affinity for mu (MOR) and kappa (KOR) opioid receptors. A key characteristic of this compound is its limited ability to cross the blood-brain barrier, making it a peripherally acting agent.[1][2] This attribute renders this compound an invaluable tool for differentiating the central and peripheral mechanisms underlying opioid effects. While chronic opioid use for pain management is hampered by the development of tolerance, the precise roles of central versus peripheral opioid receptors in this process remain an area of active investigation.[3][4] The application of this compound allows for the specific blockade of peripheral DORs, enabling researchers to investigate their contribution to the development of tolerance to the analgesic effects of MOR agonists like morphine.
Application Notes
The primary application of this compound in the context of opioid tolerance is to investigate the hypothesis that peripheral DORs modulate the development of tolerance to centrally-mediated opioid analgesia. Studies with other DOR antagonists, such as naltrindole (B39905), have indicated that blockade of DORs can attenuate the development of tolerance to morphine.[5][6] By using the peripherally restricted this compound, researchers can dissect the contribution of peripheral DORs to this phenomenon.
Key Research Questions Addressable with this compound:
-
Does the peripheral blockade of DORs with this compound prevent or attenuate the development of tolerance to the analgesic effects of chronically administered morphine?
-
How does peripheral DOR antagonism with this compound affect the expression of MORs and their downstream signaling components in peripheral tissues during chronic opioid treatment?
-
Can the co-administration of this compound with a MOR agonist reduce the development of tolerance to opioid-induced side effects, such as constipation, which are primarily mediated by peripheral receptors?
Data Presentation
Table 1: In Vitro Binding Affinities and Antagonistic Activities of this compound [2]
| Receptor | Binding Affinity (Ki, nM) | Antagonistic Activity (Kb, nM) |
| Human DOR | 0.47 ± 0.09 | 0.21 ± 0.06 |
| Human MOR | 36.56 ± 1.48 | 9.43 ± 0.58 |
| Human KOR | 5.31 ± 1.80 | 7.18 ± 0.75 |
Table 2: In Vivo Efficacy of this compound in Opioid-Induced Side Effects [2][7]
| Effect | Animal Model | Administration | ED₅₀ (mg/kg) |
| Anti-emetic | Ferret (Morphine-induced emesis) | p.o. | <1.0 |
| Anti-emetic | Ferret (Morphine-induced emesis) | s.c. | <0.3 |
| Anti-constipation | Rat (Morphine-induced SIT inhibition) | p.o. | 9.45 |
| Anti-constipation | Rat (Morphine-induced SIT inhibition) | s.c. | 0.52 |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on the Development of Analgesic Tolerance to Morphine (Hot Plate Test)
This protocol is designed to determine if peripheral DOR blockade with this compound can attenuate the development of tolerance to the analgesic effects of morphine.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Morphine sulfate (B86663) (for injection)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Saline solution (0.9% NaCl)
-
Hot plate apparatus (set to 55 ± 0.5 °C)
-
Animal enclosures with a transparent cylinder
Procedure:
-
Acclimatization: Acclimate rats to the testing room and handling for at least 3 days prior to the experiment.
-
Baseline Latency: On day 1, determine the baseline hot plate latency for each rat by placing it on the hot plate and recording the time (in seconds) to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time of 30-45 seconds is recommended to prevent tissue damage.
-
Group Assignment: Divide the animals into four groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Morphine
-
Group 3: this compound + Morphine
-
Group 4: this compound + Saline
-
-
Drug Administration (Days 1-7):
-
Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle 30 minutes prior to the administration of morphine (e.g., 10 mg/kg, s.c.) or saline.
-
Repeat this administration protocol twice daily (e.g., at 9:00 AM and 5:00 PM) for 7 consecutive days to induce tolerance.
-
-
Hot Plate Testing (Days 1, 3, 5, and 8):
-
On testing days, perform the hot plate test 30 minutes after the morning morphine/saline injection.
-
Record the latency for each animal.
-
-
Data Analysis:
-
Calculate the percent maximal possible effect (%MPE) for each animal: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE across the different groups over the testing days using appropriate statistical analysis (e.g., two-way ANOVA with post-hoc tests). A significant reduction in %MPE in the Vehicle + Morphine group compared to Day 1 indicates the development of tolerance. Attenuation of this reduction in the this compound + Morphine group would suggest that peripheral DOR blockade mitigates tolerance development.[8][9][10]
-
Protocol 2: [³⁵S]GTPγS Binding Assay to Assess MOR Activation
This assay measures the functional coupling of MOR to G proteins in peripheral tissues (e.g., dorsal root ganglia, gut tissue) from chronically treated animals.
Materials:
-
Tissue homogenates (membranes) from the experimental groups described in Protocol 1.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
DAMGO (a potent MOR agonist)
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
96-well filter plates (e.g., GF/B)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from the tissues of interest from each experimental group.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of varying concentrations of DAMGO.
-
50 µL of membrane suspension (10-20 µg of protein per well).
-
50 µL of GDP (final concentration 10 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
-
Data Analysis:
-
Subtract non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding against the logarithm of the DAMGO concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for each experimental group. A rightward shift in the dose-response curve and a decrease in Eₘₐₓ in the Vehicle + Morphine group compared to the control group would indicate MOR desensitization. A lesser shift in the this compound + Morphine group would suggest a protective effect of peripheral DOR blockade.[1][2][11][12]
-
Visualizations
Caption: MOR signaling pathway and the proposed modulatory role of DOR in tolerance.
Caption: Workflow for studying the effect of this compound on opioid tolerance.
References
- 1. benchchem.com [benchchem.com]
- 2. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Opioid Tolerance Development: A Pharmacokinetic/Pharmacodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delta-opioid receptor antagonist naltrindole reduces oxycodone addiction and constipation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analgesic tolerance to morphine is regulated by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TAN-452 Dosage for In Vivo Studies of Gut Motility
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-452 is a novel, peripherally acting opioid receptor antagonist with a notable selectivity for the delta-opioid receptor (DOR)[1]. Its primary therapeutic potential lies in mitigating the gastrointestinal side effects of opioid analgesics, such as constipation, without compromising their pain-relieving efficacy. This is attributed to its low penetrability of the blood-brain barrier[1]. These characteristics make this compound a valuable tool for in vivo investigations of gut motility, particularly in models of opioid-induced bowel dysfunction.
These application notes provide a comprehensive overview of this compound, including its pharmacological profile, and detailed protocols for its use in in vivo studies to assess its effects on gut motility.
Pharmacological Profile of this compound
This compound functions by antagonizing opioid receptors in the periphery, thereby blocking the inhibitory effects of opioids on gastrointestinal transit. In vitro studies have determined its binding affinities (Ki) and antagonist activities (Kb) for human opioid receptors, demonstrating high affinity and selectivity for the delta-opioid receptor[1].
Table 1: In Vitro Receptor Binding and Antagonist Activity of this compound [1]
| Receptor | Binding Affinity (Ki, nM) | Antagonist Activity (Kb, nM) |
| hMOR (mu-opioid receptor) | 36.56 ± 1.48 | 9.43 ± 0.58 |
| hDOR (delta-opioid receptor) | 0.47 ± 0.09 | 0.21 ± 0.06 |
| hKOR (kappa-opioid receptor) | 5.31 ± 1.80 | 7.18 ± 0.75 |
In Vivo Efficacy on Gut Motility
In vivo studies in rats have demonstrated the efficacy of this compound in reversing morphine-induced inhibition of small intestinal transit, a key measure of its anti-constipation activity. The effective dose (ED50) has been established for both oral (p.o.) and subcutaneous (s.c.) administration.
Table 2: In Vivo Efficacy of this compound on Morphine-Induced Inhibition of Small Intestinal Transit in Rats [1]
| Administration Route | ED50 (mg/kg) | 95% Confidence Interval |
| Oral (p.o.) | 9.45 | 4.09, 47.79 |
| Subcutaneous (s.c.) | 0.52 | 0.10, 1.08 |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound modulates gut motility in the context of opioid-induced constipation.
Caption: Signaling pathway of this compound in antagonizing opioid-induced gut dysmotility.
Experimental Protocols
This section provides a detailed protocol for an in vivo study to assess the effect of this compound on gut motility, based on the methodology for evaluating its anti-constipation activity in rats[1].
Objective: To determine the dose-dependent effect of this compound on morphine-induced inhibition of small intestinal transit in rats.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
This compound
-
Morphine hydrochloride
-
Charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic)
-
Vehicle for this compound (e.g., distilled water, saline, or as appropriate for solubility)
-
Oral gavage needles
-
Subcutaneous injection needles and syringes
-
Surgical scissors and forceps
Experimental Workflow Diagram:
Caption: Experimental workflow for in vivo assessment of this compound on gut motility.
Procedure:
-
Animal Preparation:
-
Acclimate male rats for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast the rats for 18-24 hours before the experiment, with free access to water.
-
-
Dosing:
-
Prepare solutions of this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound either orally (p.o.) or subcutaneously (s.c.) at various doses. A vehicle control group should be included.
-
Thirty minutes after this compound administration, administer morphine hydrochloride (e.g., 3 mg/kg, s.c.) to all groups except a non-morphine control group.
-
Thirty minutes after morphine administration, administer a charcoal meal (e.g., 10 ml/kg) to all animals via oral gavage.
-
-
Measurement of Intestinal Transit:
-
Thirty minutes after the administration of the charcoal meal, humanely euthanize the animals.
-
Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance the charcoal meal has traveled from the pylorus.
-
Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
-
-
Data Analysis:
-
Compare the intestinal transit percentages between the different treatment groups.
-
Calculate the percent inhibition of the morphine effect for each dose of this compound.
-
Determine the ED50 of this compound for its anti-constipation effect by performing a non-linear regression analysis of the dose-response data.
-
Conclusion
This compound is a potent and peripherally selective delta-opioid receptor antagonist that effectively reverses opioid-induced gut dysmotility in preclinical models. The provided data and protocols offer a solid foundation for researchers to design and execute in vivo studies to further investigate the pharmacological effects of this compound on gastrointestinal function. The established ED50 values in rats serve as a crucial starting point for dose selection in future experiments.
References
Application Note: Determination of Receptor Occupancy for TAN-452 Using a Radioligand Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the receptor binding affinity and occupancy of TAN-452, a potent and selective peripherally acting δ-opioid antagonist, using radioligand binding assays.[1] The protocols described herein are fundamental for characterizing the pharmacodynamic properties of new chemical entities in drug discovery.[2][3][4] This application note details the principles of saturation and competitive binding assays, step-by-step procedures for membrane preparation, assay execution, and data analysis.
Introduction
Receptor occupancy (RO) is a critical pharmacodynamic (PD) parameter that quantifies the proportion of a specific receptor bound by a drug.[3] It is a key measurement in drug development for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, guiding dose selection, and predicting therapeutic efficacy.[2][3][4] Radioligand binding assays are the gold standard for accurately measuring the affinity of a ligand for its target receptor due to their high sensitivity and robustness.[5][6]
This application note describes the use of radioligand binding assays to determine the binding characteristics of this compound for its target receptor. The protocol is based on a model system using membranes from cells expressing the δ-opioid receptor and a suitable radioligand, such as [³H]-naltrindole. The principles and methods described can be adapted for other receptor systems.
Two primary types of radioligand binding experiments are detailed:
-
Saturation Assay: This is used to determine the equilibrium dissociation constant (K_d) of the radioligand, which reflects its affinity for the receptor, and the maximum receptor density (B_max) in the membrane preparation.[6][7][8]
-
Competitive Binding Assay: This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace the radioligand from the receptor.[5] The data are used to calculate the inhibitory constant (K_i), which represents the affinity of the competitor for the receptor.[5][6]
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO or HEK293 cells stably expressing the human δ-opioid receptor.
-
Radioligand: [³H]-naltrindole (specific activity ~30-60 Ci/mmol).
-
Competitor: this compound.
-
Non-specific Binding Control: Naloxone or another suitable opioid receptor antagonist (10 µM).
-
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Homogenizer (Dounce or Polytron).
-
High-speed refrigerated centrifuge.
-
96-well microplates.
-
Cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine, PEI).[9]
-
Liquid scintillation counter.
-
Scintillation cocktail.
-
Membrane Preparation
-
Culture cells expressing the δ-opioid receptor to ~90% confluency.
-
Harvest cells by scraping into ice-cold PBS.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer.
-
Homogenize the suspension with a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[9]
-
Discard the supernatant, resuspend the pellet in fresh Assay Buffer, and centrifuge again.
-
Resuspend the final membrane pellet in Assay Buffer.
-
Determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay Protocol ([³H]-naltrindole)
This assay determines the K_d and B_max for the radioligand.
-
Thaw the membrane preparation on ice and dilute in Assay Buffer to a final concentration of 10-20 µg of protein per well.
-
Prepare serial dilutions of [³H]-naltrindole in Assay Buffer, typically ranging from 0.1 to 10 times the expected K_d (e.g., 0.05 nM to 10 nM).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of [³H]-naltrindole dilution + 50 µL of Assay Buffer + 100 µL of diluted membranes.
-
Non-specific Binding (NSB): 50 µL of [³H]-naltrindole dilution + 50 µL of non-specific control (10 µM Naloxone) + 100 µL of diluted membranes.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[9]
-
Terminate the incubation by rapid vacuum filtration through a PEI-soaked glass fiber filter mat using a cell harvester.[9]
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter mats, place them in scintillation vials (or a compatible plate), and add scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Competitive Binding Assay Protocol (this compound)
This assay determines the K_i of this compound.
-
Thaw the membrane preparation on ice and dilute in Assay Buffer to 10-20 µg of protein per well.
-
Prepare serial dilutions of the unlabeled competitor, this compound, in Assay Buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare the [³H]-naltrindole at a fixed concentration, typically equal to its K_d value determined from the saturation assay.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of Assay Buffer + 50 µL of [³H]-naltrindole + 100 µL of diluted membranes.
-
Non-specific Binding (NSB): 50 µL of non-specific control (10 µM Naloxone) + 50 µL of [³H]-naltrindole + 100 µL of diluted membranes.
-
Competition: 50 µL of this compound dilution + 50 µL of [³H]-naltrindole + 100 µL of diluted membranes.
-
-
Incubate, filter, and measure radioactivity as described in steps 4-8 of the Saturation Binding Assay Protocol.
Data Analysis and Presentation
Saturation Assay Data Analysis
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert CPM to Molar Concentration: Convert the specific binding CPM values to fmol/mg or pmol/mg protein using the specific activity of the radioligand and the protein concentration per well.
-
Plot and Analyze: Plot Specific Binding versus the concentration of [³H]-naltrindole. Use non-linear regression analysis (one-site binding hyperbola) to fit the data and determine the K_d and B_max values.
-
K_d (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower K_d indicates higher affinity.
-
B_max (Maximum Receptor Density): The total concentration of receptor binding sites in the tissue.
Competitive Assay Data Analysis
-
Calculate Percent Specific Binding: For each concentration of this compound, calculate the percent specific binding using the formula: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)] x 100
-
Plot and Analyze: Plot the % Specific Binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.
-
IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of this compound that displaces 50% of the specifically bound radioligand.
-
-
Calculate the Inhibitory Constant (K_i): Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation:[10] K_i = IC₅₀ / (1 + [L]/K_d) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_d is the dissociation constant of the radioligand (determined from the saturation assay).
-
Data Presentation Tables
Table 1: Summary of Saturation Binding Assay Results for [³H]-naltrindole
| Parameter | Value | Units |
| K_d | e.g., 0.52 | nM |
| B_max | e.g., 1250 | fmol/mg protein |
| Hill Slope | e.g., 1.01 | |
| R² | e.g., 0.99 |
Table 2: Summary of Competitive Binding Assay Results for this compound
| Parameter | Value | Units |
| Radioligand ([³H]-naltrindole) | e.g., 0.5 | nM |
| IC₅₀ | e.g., 5.8 | nM |
| K_i (Cheng-Prusoff) | e.g., 1.9 | nM |
| Hill Slope | e.g., -0.98 | |
| R² | e.g., 0.98 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the radioligand binding assay.
δ-Opioid Receptor Signaling Pathway Diagram
The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.[11]
Caption: Gαi-mediated signaling of the δ-opioid receptor.
References
- 1. medkoo.com [medkoo.com]
- 2. Role of receptor occupancy assays by flow cytometry in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Occupancy Assay - Creative Biolabs [creative-biolabs.com]
- 4. Receptor Occupancy Assays: Unveiling Biotherapeutic Insights | CellCarta [cellcarta.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. revvity.com [revvity.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing variability in ferret emesis models with TAN-452
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in ferret emesis models, with a specific focus on the novel peripherally acting opioid receptor antagonist, TAN-452.
Frequently Asked Questions (FAQs)
Q1: Why are ferrets considered a gold-standard model for emesis research?
A1: Ferrets are considered a gold-standard model for emesis research due to their well-developed emetic reflex, which is similar to that of humans.[1][2] Unlike rodents, which lack the ability to vomit, ferrets respond to a wide range of emetogenic stimuli, including chemotherapeutic agents like cisplatin (B142131) and centrally acting drugs like apomorphine (B128758).[3][4] This makes them highly valuable for screening anti-emetic drugs and studying the mechanisms of nausea and vomiting.[5][6]
Q2: What is this compound and what is its mechanism of action as an anti-emetic?
A2: this compound is a novel, peripherally acting opioid receptor antagonist with selectivity for the delta-opioid receptor (DOR).[7] Its anti-emetic effect is mediated by its antagonistic activity at these receptors, primarily in the periphery.[7] This is significant because it can attenuate opioid-induced side effects like nausea and vomiting without interfering with the central analgesic effects of opioids.[7] A pharmacokinetic study has shown that this compound has low brain penetrability.[7]
Q3: What are the common emetogenic agents used in ferret models?
A3: Common emetogenic agents used in ferret models include:
-
Cisplatin: A chemotherapeutic agent that induces both acute and delayed emesis, providing a model to study chemotherapy-induced nausea and vomiting (CINV).[8][4][9]
-
Apomorphine: A dopamine (B1211576) D2 receptor agonist that acts centrally on the chemoreceptor trigger zone (CTZ) in the area postrema to induce emesis.[3][10]
-
Morphine: An opioid that can induce emesis, particularly at lower doses.[11]
-
Ipecacuanha and Copper Sulfate: Agents that induce emesis through peripheral mechanisms.[12]
Q4: What is the typical profile of cisplatin-induced emesis in ferrets?
A4: Cisplatin-induced emesis in ferrets can be characterized by two phases:
-
Acute Phase: Occurs within the first 24 hours after cisplatin administration. A 10 mg/kg dose typically induces a peak emetic response within the first 2-8 hours.[9][13]
-
Delayed Phase: Occurs after 24 hours and can last for several days. A lower dose of 5 mg/kg is often used to model a biphasic response with peaks around 12 and 48 hours.[9][13]
Troubleshooting Guide: Managing Variability in Ferret Emesis Models
Q5: We are observing high variability in the emetic response of our ferrets. What are the potential causes and how can we mitigate them?
A5: High variability is a known challenge in ferret emesis studies.[1] Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Recommendations |
| Animal Characteristics | - Source and Strain: Obtain ferrets from a reputable supplier and use a consistent strain (e.g., Fitch or albino) throughout the study. Inter-animal variability can be influenced by genetic background. - Sex: While some studies report no sex differences in cisplatin-induced emesis, it is good practice to use animals of the same sex within an experiment to minimize potential hormonal influences.[14] - Age and Weight: Use ferrets of a consistent age and weight range, as these factors can influence drug metabolism and sensitivity to emetogens.[3] |
| Experimental Procedures | - Acclimatization: Allow ferrets sufficient time to acclimate to the housing and experimental environment to reduce stress-induced variability. A recovery period of at least 7 days is recommended after any surgical procedures.[15] - Fasting: Standardize the fasting period before drug administration. Food in the stomach can affect drug absorption and the emetic response. A 2-hour food withdrawal is a common practice.[15] - Route of Administration: The route of administration of the emetogen can significantly impact the response. For example, subcutaneous apomorphine produces a more consistent response than intravenous administration.[3] Ensure consistent and accurate administration. |
| Emetogen and Drug Formulation | - Dose and Vehicle: Use a consistent and validated dose of the emetogen. The vehicle used to dissolve the emetogen and test compounds should be standardized and tested for any intrinsic emetic effects. - Tachyphylaxis: Be aware of the potential for tachyphylaxis (rapid tolerance), especially with agents like apomorphine.[3] Ensure an adequate washout period between experiments. |
| Data Recording and Analysis | - Clear Definitions: Use clear and consistent definitions for retching (rhythmic abdominal contractions without expulsion of gastric content) and vomiting (forceful expulsion of gastric content).[13] - Observer Training: Ensure all observers are trained to identify and quantify emetic episodes consistently. The use of telemetry systems to measure changes in abdominal pressure can provide a more objective and automated assessment of emesis, especially for delayed responses.[16][17] |
| Environmental Factors | - Housing Conditions: Maintain stable environmental conditions, including temperature, humidity, and light-dark cycles, as these can influence animal physiology and behavior.[18] |
Quantitative Data Summary
Table 1: Anti-emetic Efficacy of this compound against Morphine-Induced Emesis in Ferrets
| Administration Route | ED₅₀ (95% Confidence Interval) | Reference |
| Oral (p.o.) | <1.0 mg/kg | [7] |
| Subcutaneous (s.c.) | <0.3 mg/kg | [7] |
Table 2: Emetic Response to Cisplatin in Ferrets (Control Groups)
| Cisplatin Dose (i.p.) | Latency to First Emesis (hours, mean ± SD) | Total Retching and Vomiting (mean ± SD) | Observation Period (hours) | Reference |
| 5 mg/kg | 10.1 ± 4.5 | 37.2 ± 2.3 (acute), 59.0 ± 7.7 (delayed) | 72 | |
| 8 mg/kg | Not specified | 371.8 ± 47.8 | 72 | [11] |
| 10 mg/kg | 1.70 ± 0.23 | 202.6 ± 64.1 | 4 | [15] |
| 10 mg/kg | ~2 | 41 ± 17 | 4 | [19] |
Table 3: Emetic Response to Apomorphine in Ferrets (Control Groups)
| Apomorphine Dose (s.c.) | Latency to First Emesis (minutes, mean ± SD) | Total Retching and Vomiting (mean ± SD) | Observation Period (hours) | Reference |
| 0.25 mg/kg | 7.17 ± 0.74 | 65.5 ± 11.8 | Not specified | [15] |
| 0.25 mg/kg | Not specified | 38.8 ± 8.7 | 2 | [11] |
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis Model in Ferrets
-
Animals: Use male or female ferrets of a specified strain and weight range. House them individually with free access to food and water, except during the fasting period.
-
Acclimatization: Allow at least one week for acclimatization to the facility.
-
Fasting: Withdraw food approximately 2 hours before cisplatin administration. Water should be available ad libitum.
-
Emetogen Administration: Administer cisplatin intraperitoneally (i.p.) at a dose of 5-10 mg/kg.
-
Test Compound Administration: Administer this compound or other test compounds at the desired doses and route (e.g., oral or subcutaneous) at a specified time before or after the cisplatin challenge.
-
Observation: Observe the animals continuously for the first 4-8 hours (for acute emesis) and then at regular intervals for up to 72 hours (for delayed emesis). Record the number of retches and vomits, and the latency to the first emetic episode.
-
Data Analysis: Analyze the data for statistical significance between treatment groups and the vehicle control group.
Protocol 2: Apomorphine-Induced Emesis Model in Ferrets
-
Animals and Acclimatization: Follow the same procedures as in the cisplatin model.
-
Fasting: A short fasting period of 1-2 hours is sufficient.
-
Emetogen Administration: Administer apomorphine subcutaneously (s.c.) at a dose of 0.25 mg/kg.[10][11]
-
Test Compound Administration: Administer this compound or other test compounds at the desired doses and route prior to the apomorphine challenge.
-
Observation: Observe the animals continuously for at least 2 hours, recording the number of retches and vomits, and the latency to the first emetic episode.
-
Data Analysis: Compare the emetic response in the treated groups to the vehicle control group.
Visualizations
Caption: Experimental workflow for ferret emesis studies.
Caption: Mechanism of this compound in reducing opioid-induced emesis.
Caption: Neurokinin-1 (NK1) receptor signaling pathway in emesis.
References
- 1. Machine learning prediction of emesis and gastrointestinal state in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The next Emesis/Nausea Session in ferret - Syncrosome [syncrosome.com]
- 3. Behavioral studies of emetic sensitivity in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological profile of this compound, a novel peripherally acting opioid receptor antagonist for the treatment of opioid-induced bowel syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential action of domperidone to modify emesis and behaviour induced by apomorphine in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wjgnet.com [wjgnet.com]
- 16. Emesis in ferrets - PORSOLT [porsolt.com]
- 17. Using telemetry to automate the detection of emesis in the ferret: new vistas for delayed emesis assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Abstracts of Scientific Presentations: 2017 AALAS National Meeting Austin, Texas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
How to overcome inconsistent results in gastrointestinal transit studies with TAN-452
Welcome to the technical support center for researchers utilizing TAN-452 in gastrointestinal (GI) transit studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help address challenges with inconsistent results and ensure the generation of reliable and reproducible data.
Troubleshooting Guide: Overcoming Inconsistent Results
Inconsistent results in GI transit studies using this compound can arise from a variety of factors related to the compound itself, the experimental protocol, and the animal model. This guide provides a structured approach to identifying and resolving common issues.
Question: We are observing high variability in our GI transit times between animals in the same treatment group receiving this compound. What are the potential causes and solutions?
Answer: High inter-animal variability is a common challenge in GI motility studies. Several factors can contribute to this issue when working with this compound:
-
Pharmacological Factors:
-
Dose-Response Relationship: Ensure you are working within a sensitive range of the dose-response curve. Results can be more variable at the very low or high ends of the curve. Consider performing a full dose-response study to identify the optimal dose for your experimental model.
-
Vehicle Effects: The vehicle used to dissolve and administer this compound can independently affect GI motility. It is crucial to include a vehicle-only control group and ensure the vehicle itself is not causing variable effects. Test different biocompatible vehicles if variability persists.
-
-
Experimental Protocol Factors:
-
Fasting Time: The duration of fasting prior to the administration of the marker and compound can significantly impact GI transit. Inconsistent fasting times will lead to high variability. Standardize the fasting period across all animals.[1]
-
Marker Administration: The volume and method of oral gavage for the transit marker (e.g., charcoal meal, carmine (B74029) dye) must be consistent. Variations in gavage technique can lead to stress, which affects motility, or incorrect marker placement. Ensure all personnel are proficient in the technique.
-
Acclimatization and Stress: Animals should be properly acclimated to the experimental environment and handling procedures. Stress from handling, noise, or unfamiliar surroundings can significantly alter GI motility.[2]
-
-
Animal-Related Factors:
-
Strain and Sex: Different rodent strains can exhibit baseline differences in GI transit times.[3][4] Similarly, the sex of the animals can be a factor.[5] It is critical to use a consistent strain and sex for all experiments within a study.
-
Microbiota: The gut microbiota can influence GI motility.[2][6] Factors such as diet and housing conditions can alter the microbiota and contribute to variability. Standardize diet and housing conditions for all animals.
-
Underlying Health Status: Ensure that all animals are healthy and free from any underlying conditions that could affect GI function.
-
Question: The inhibitory effect of our positive control (e.g., morphine) is consistent, but the reversal effect of this compound is erratic. What could be the reason?
Answer: This scenario suggests that the issue may be specific to the action or administration of this compound.
-
Timing of Administration: The timing of this compound administration relative to the opioid agonist (e.g., morphine) and the transit marker is critical. As a δ-opioid receptor antagonist, its ability to reverse opioid-induced constipation depends on its pharmacokinetic and pharmacodynamic profile.[7] A pilot study to optimize the timing of administration for all compounds is recommended.
-
Compound Stability and Formulation: Ensure the stability of your this compound formulation. Improper storage or repeated freeze-thaw cycles could lead to degradation of the compound.[8] Prepare fresh solutions for each experiment whenever possible.
-
Receptor Occupancy: It's possible that at the dose of the opioid agonist used, the level of receptor activation is too high for the administered dose of this compound to effectively antagonize. Consider adjusting the doses of both the agonist and antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peripherally acting δ-opioid receptor (DOR) antagonist.[7][8] It has a higher binding affinity and antagonistic activity for the DOR compared to the μ-opioid receptor (MOR) and κ-opioid receptor (KOR).[7] Its peripheral action means it has low brain penetrability, making it effective in counteracting the gastrointestinal side effects of opioids, like constipation, without affecting their central analgesic effects.[7]
Q2: What are the standard markers used for gastrointestinal transit studies?
A2: Several markers are commonly used, each with its own advantages and disadvantages:
-
Charcoal Meal: A non-absorbable marker that is visually easy to track. The distance traveled by the leading edge of the charcoal is measured as a percentage of the total small intestine length.[9]
-
Carmine Dye: Similar to charcoal, this red dye is mixed with a viscous solution like methylcellulose (B11928114) and administered orally.[1]
-
Radiolabeled Tracers: Methods like 99mTc-DTPA-labeled activated charcoal allow for non-invasive, longitudinal measurements of GI transit using SPECT-CT imaging.[10] This can reduce the number of animals required as each animal can be its own control.
Q3: How should I present my gastrointestinal transit data?
A3: Quantitative data should be summarized in a clear and structured format. Below are example tables for presenting results from a typical study investigating the effect of this compound on morphine-induced constipation.
Data Presentation
Table 1: In Vitro Binding Affinities and Antagonistic Activities of this compound
| Receptor | Binding Affinity (Ki, nM) | Antagonistic Activity (Kb, nM) |
| Human μ-Opioid Receptor (hMOR) | 36.56 ± 1.48 | 9.43 ± 0.58 |
| Human δ-Opioid Receptor (hDOR) | 0.47 ± 0.09 | 0.21 ± 0.06 |
| Human κ-Opioid Receptor (hKOR) | 5.31 ± 1.80 | 7.18 ± 0.75 |
| Data sourced from a study on the pharmacological profile of this compound.[7] |
Table 2: Example Results of a Small Intestinal Transit Study in Rats
| Treatment Group | N | Dose (mg/kg, s.c.) | Small Intestinal Transit (%) |
| Vehicle Control | 10 | - | 75.2 ± 5.4 |
| Morphine | 10 | 3 | 28.6 ± 4.1 |
| Morphine + this compound | 10 | 3 + 0.3 | 55.9 ± 6.2# |
| Morphine + this compound | 10 | 3 + 1 | 68.4 ± 5.8# |
| Morphine + this compound | 10 | 3 + 3 | 72.1 ± 4.9# |
| p < 0.05 compared to Vehicle Control. #p < 0.05 compared to Morphine alone. Data are presented as mean ± SEM. | |||
| This table is a hypothetical representation based on the expected effects. |
Experimental Protocols
Protocol 1: Small Intestinal Transit (Charcoal Meal Method)
This protocol is adapted from standard methodologies for assessing GI motility in rodents.[4][9]
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (200-250g).
-
House animals in a controlled environment (12h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Fast animals for 16-18 hours before the experiment, with free access to water.[1]
-
-
Drug Administration:
-
Administer this compound or its vehicle subcutaneously (s.c.).
-
30 minutes after this compound administration, administer morphine (s.c.) to induce constipation.
-
Administer the vehicle to the control group.
-
-
Charcoal Meal Administration:
-
30 minutes after morphine administration, orally administer 1 ml of a charcoal meal suspension (e.g., 5% activated charcoal in 10% gum arabic) via gavage.
-
-
Measurement of Intestinal Transit:
-
20-30 minutes after charcoal administration, humanely euthanize the animals by CO2 asphyxiation followed by cervical dislocation.
-
Carefully dissect the abdomen and expose the gastrointestinal tract.
-
Clamp the pyloric sphincter and the ileocecal junction.
-
Gently remove the small intestine from the pylorus to the cecum.
-
Lay the intestine flat on a clean surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate the percent of small intestinal transit as: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of opioid-induced constipation and this compound's antagonistic action.
Experimental Workflow
References
- 1. mmpc.org [mmpc.org]
- 2. Complex Interactions Among Diet, Gastrointestinal Transit, and Gut Microbiota in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. How to Interpret a Functional or Motility Test - Colon Transit Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal Dysbiosis Contributes to the Delayed Gastrointestinal Transit in High-Fat Diet Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of this compound, a novel peripherally acting opioid receptor antagonist for the treatment of opioid-induced bowel syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Gastrointestinal transit measurements in mice with 99mTc-DTPA-labeled activated charcoal using NanoSPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
Improving the oral bioavailability of TAN-452 for preclinical studies
Welcome to the Technical Support Center for preclinical development of TAN-452. This resource provides troubleshooting guides and frequently asked questions to assist researchers in overcoming common challenges related to improving the oral bioavailability of this compound for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended therapeutic action?
A1: this compound is identified as a peripherally acting opioid receptor antagonist. Its mechanism is designed to counteract the side effects associated with opioid use, such as nausea and constipation, without interfering with the central analgesic (pain control) effects.[1] A key feature from its pharmacokinetic profile is its low penetrability into the brain, which is crucial for its peripheral action.[1]
Q2: We are observing very low plasma exposure of this compound after oral administration in rats. What are the likely causes?
A2: Low oral bioavailability is a common challenge in drug development and can stem from several factors. For a compound like this compound, the primary reasons could be:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. More than 40% of approved drugs and up to 90% of developmental candidates are affected by poor solubility.[2]
-
Low Intestinal Permeability: The drug molecule may be unable to efficiently cross the intestinal epithelium to enter the bloodstream.
-
Extensive First-Pass Metabolism: The drug may be heavily metabolized in the gut wall or the liver before it can reach systemic circulation.[3]
-
Instability in GI Fluids: The compound could be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestine.
Q3: What are the main formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound?
A3: A variety of formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[4][5] Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[4][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution.[7]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and take advantage of lipid absorption pathways.[4]
-
Solubilization Techniques: Using co-solvents, surfactants, or complexing agents like cyclodextrins can keep the drug in solution in the GI tract.[6][7]
Troubleshooting Guide: Preclinical Formulation Development
Issue: Plasma concentrations of this compound are below the limit of quantification (BLQ) after oral dosing in our initial rodent pharmacokinetic (PK) study.
This common issue requires a systematic approach to diagnose the root cause and identify a viable solution.
Step 1: Physicochemical & In Vitro Characterization
Before proceeding to complex formulations, it's critical to understand the fundamental properties of this compound.
-
Question: Have you determined the aqueous solubility and permeability of this compound?
-
Action: If not, perform equilibrium solubility tests at different pH values (e.g., pH 2.0, 4.5, 6.8) to simulate the GI tract and a permeability assay.
-
Rationale: These data will classify the compound according to the Biopharmaceutics Classification System (BCS) and guide formulation strategy. Poor solubility is a very common issue for developmental drug candidates.[2]
Step 2: Selecting an Enabling Formulation Approach
Based on the characterization, you can select a rational formulation strategy.
-
Scenario 1: Low Solubility, High Permeability (BCS Class II)
-
Problem: The drug's absorption is limited by its dissolution rate.
-
Recommended Action: Focus on solubility-enhancing formulations. An amorphous solid dispersion (ASD) or a lipid-based formulation are excellent starting points.
-
Justification: ASDs present the drug in a high-energy, more soluble state, while lipid formulations can enhance solubility and utilize lymphatic absorption pathways.[7]
-
-
Scenario 2: Low Solubility, Low Permeability (BCS Class IV)
-
Problem: The drug suffers from both poor dissolution and poor membrane transport.
-
Recommended Action: This is the most challenging scenario. A combination approach may be needed. Start with a formulation that enhances solubility (e.g., ASD) and consider including permeation enhancers, though this adds complexity.[8]
-
Justification: Addressing the solubility issue is the first priority, as the drug must be in solution to be absorbed.
-
Step 3: Comparative In Vivo Pharmacokinetic Study
Once you have developed one or two prototype "enabling" formulations, you must evaluate them in a preclinical model.
-
Question: How does the new formulation perform against a simple suspension?
-
Action: Design a crossover PK study in rats, administering this compound in the new formulation(s) versus a basic aqueous suspension. Include an intravenous (IV) dose group to determine absolute bioavailability.
-
Rationale: Direct comparison is the only way to quantify the improvement in oral exposure. The IV group allows for the calculation of key parameters like clearance and absolute bioavailability (F%).[9]
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Implication for Oral Bioavailability |
| Molecular Weight | 450.5 g/mol | Acceptable (within Rule of 5) |
| logP | 4.2 | High lipophilicity, may indicate poor aqueous solubility |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Very low solubility, likely dissolution-rate limited absorption |
| Permeability (Caco-2) | 15 x 10⁻⁶ cm/s | High permeability |
| BCS Classification | Class II | Low Solubility, High Permeability |
Table 2: Example Pharmacokinetic Data for this compound in Different Formulations (Rat Model, 10 mg/kg Oral Dose)
| Formulation | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC₀₋₂₄ (ng·hr/mL) | F% (Absolute Bioavailability) |
| 1% HPMC Suspension | 25 ± 8 | 4.0 | 150 ± 45 | < 2% |
| Solid Dispersion (1:4 drug:PVP VA64) | 350 ± 90 | 1.5 | 2100 ± 550 | 25% |
| SEDDS Formulation | 420 ± 110 | 1.0 | 2550 ± 620 | 30% |
| Intravenous (2 mg/kg) | N/A | N/A | 8400 ± 980 | 100% |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound when administered in different formulations.
-
Animal Model: Male Sprague-Dawley rats (n=4-6 per group), cannulated (jugular vein) for serial blood sampling.
-
Dose Groups:
-
Group 1 (IV): 2 mg/kg this compound in a solution formulation (e.g., 20% Solutol HS 15 in saline).
-
Group 2 (Oral Suspension): 10 mg/kg this compound in 1% HPMC/0.1% Tween 80 in water.
-
Group 3 (Oral Test Formulation): 10 mg/kg this compound in the selected enabling formulation (e.g., Solid Dispersion or SEDDS).
-
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer dose (IV bolus or oral gavage).
-
Collect sparse blood samples (approx. 100 µL) into K₂EDTA tubes at specified time points (e.g., Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process blood to plasma via centrifugation and store at -80°C until analysis.
-
-
Bioanalysis: Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) to calculate PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂, F%).
Visualizations
Diagram 1: Workflow for Improving Oral Bioavailability
Caption: A systematic workflow for diagnosing and improving poor oral bioavailability in preclinical studies.
Diagram 2: Key Factors Influencing Oral Bioavailability
References
- 1. Pharmacological profile of this compound, a novel peripherally acting opioid receptor antagonist for the treatment of opioid-induced bowel syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gelteq Preclinical Study Demonstrates Enhanced Oral [globenewswire.com]
- 3. Oral bioavailability and first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Measuring TAN-452 Brain Penetration In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in measuring the in vivo brain penetration of TAN-452, a novel small molecule therapeutic.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring the brain penetration of a novel compound like this compound?
Accurately quantifying the brain penetration of a new chemical entity such as this compound is often complicated by several factors. The blood-brain barrier (BBB) presents a significant obstacle, limiting the entry of many substances into the central nervous system (CNS). Key challenges include:
-
Low Permeability: The intrinsic physicochemical properties of this compound, such as high molecular weight, low lipophilicity, or a large polar surface area, can inherently limit its ability to cross the BBB.
-
Active Efflux: this compound may be a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the brain, leading to an underestimation of its potential to enter the CNS.[1]
-
Non-specific Brain Tissue Binding: High non-specific binding of this compound to brain tissue can lead to an overestimation of the unbound, pharmacologically active concentration if not properly accounted for.
-
Plasma Protein Binding: Extensive binding to plasma proteins can reduce the free fraction of this compound available to cross the BBB.[2]
-
Metabolism: this compound may be metabolized in the brain or at the BBB, complicating the measurement of the parent compound.
-
Analytical Sensitivity: Low concentrations of this compound in the brain may be below the limit of quantification of the analytical method.[3]
Q2: Which in vivo techniques are recommended for quantifying this compound brain concentration?
Several in vivo methods can be employed to measure the brain concentration of this compound, each with its own advantages and disadvantages.[4] The choice of technique will depend on the specific research question and the properties of this compound.
-
Brain Homogenate Method: This is a common and relatively straightforward method that involves collecting brain tissue and plasma at a specific time point after this compound administration. It provides the total brain-to-plasma concentration ratio (Kp).
-
Microdialysis: This technique measures the unbound concentration of this compound in the brain's interstitial fluid (ISF), which is considered the pharmacologically active concentration.[4][5] It is a more complex procedure but provides valuable information on the unbound brain concentration (Cu,brain).
-
Imaging Techniques (PET, MRI): If this compound can be radiolabeled, Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI) can provide real-time, quantitative visualization of its distribution in the brain.[5][6]
Q3: What is the significance of the unbound brain-to-plasma concentration ratio (Kp,uu) and how is it determined?
The Kp,uu is the ratio of the unbound concentration of a drug in the brain interstitial fluid to the unbound concentration in plasma at steady-state.[7] It is considered the gold standard for assessing brain penetration because it reflects the equilibrium of the pharmacologically active drug concentration between the brain and blood.[1] A Kp,uu value of 1 suggests passive diffusion across the BBB, a value less than 1 may indicate active efflux, and a value greater than 1 can suggest active influx.
Kp,uu is calculated using the following equation:
Kp,uu = (Cu,brain) / (Cu,plasma)
Where:
-
Cu,brain is the unbound concentration in the brain.
-
Cu,plasma is the unbound concentration in plasma.
These unbound concentrations are typically determined using techniques like equilibrium dialysis or ultracentrifugation on brain homogenate and plasma samples.
Troubleshooting Guide
Issue 1: Low or undetectable levels of this compound in brain samples.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Low BBB Permeability | Review the physicochemical properties of this compound (lipophilicity, molecular weight, polar surface area). Consider formulation strategies to enhance solubility and permeability. |
| Active Efflux by Transporters (e.g., P-gp) | Conduct in vitro transporter assays (e.g., using MDCK-MDR1 cell lines) to determine if this compound is a substrate for P-gp or other efflux transporters.[1] If it is, consider co-administration with a known inhibitor of that transporter in a research setting to confirm efflux in vivo. |
| Rapid Metabolism | Investigate the metabolic stability of this compound in brain microsomes or homogenate. If metabolism is rapid, consider designing analogs with improved metabolic stability. |
| Insufficient Analytical Sensitivity | Optimize the analytical method (e.g., LC-MS/MS) to achieve a lower limit of quantification (LLOQ). This may involve improving sample extraction, using a more sensitive instrument, or increasing the sample volume. |
| Inadequate Dosing | Increase the administered dose of this compound, ensuring it remains within a safe and tolerable range for the animal model. |
Issue 2: High variability in brain concentration measurements between animals.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing or Sampling Time | Ensure precise and consistent administration of this compound and strict adherence to the designated sampling times across all animals. |
| Surgical Variability (for microdialysis) | Standardize the surgical procedure for probe implantation to minimize tissue damage and ensure consistent placement.[3] Allow for an adequate recovery period after surgery before starting the experiment. |
| Inter-animal Physiological Differences | Increase the number of animals per group to improve statistical power and account for biological variability. |
| Sample Handling and Processing Errors | Standardize all sample handling, storage, and processing procedures to minimize variability introduced during these steps. |
Quantitative Data Summary
The following table summarizes key parameters used to assess brain penetration and their typical interpretations.
| Parameter | Formula | Interpretation | Typical Values for CNS Drugs |
| Brain-to-Plasma Ratio (Kp) | Total Brain Conc. / Total Plasma Conc. | A measure of the overall distribution of the drug between the brain and plasma. Can be influenced by tissue and plasma protein binding. | > 0.5 |
| Unbound Fraction in Plasma (fu,p) | Unbound Plasma Conc. / Total Plasma Conc. | The fraction of the drug that is not bound to plasma proteins and is available for distribution. | Varies widely |
| Unbound Fraction in Brain (fu,brain) | Unbound Brain Conc. / Total Brain Conc. | The fraction of the drug that is not bound to brain tissue and is available to interact with its target. | Varies widely |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | (Total Brain Conc. * fu,brain) / (Total Plasma Conc. * fu,p) | The ratio of unbound drug concentrations between brain and plasma. Reflects the net effect of passive permeability and active transport. | ~1 for passive diffusion; <1 for efflux; >1 for influx |
Experimental Protocols
Protocol 1: Determination of Kp using the Brain Homogenate Method
-
Animal Dosing: Administer this compound to the study animals (e.g., rats) via the intended clinical route (e.g., intravenous or oral).
-
Sample Collection: At a predetermined time point (e.g., when plasma concentrations are at steady-state), anesthetize the animal and collect a blood sample via cardiac puncture into an anticoagulant-containing tube. Immediately perfuse the brain with ice-cold saline to remove residual blood.
-
Brain Homogenization: Excise the brain, weigh it, and homogenize it in a known volume of a suitable buffer (e.g., phosphate-buffered saline).
-
Sample Processing: Centrifuge the blood sample to obtain plasma.
-
Bioanalysis: Determine the concentration of this compound in the plasma and brain homogenate using a validated analytical method such as LC-MS/MS.
-
Calculation: Calculate the Kp value by dividing the total brain concentration by the total plasma concentration.
Protocol 2: Measurement of Unbound Brain Concentration using Microdialysis
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse it with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals.
-
In Vivo Recovery Determination: Determine the in vivo recovery of the probe to quantify the absolute unbound concentration of this compound in the brain ISF. This can be done using methods like retrodialysis.
-
Bioanalysis: Analyze the dialysate samples for this compound concentration using a highly sensitive analytical method.
-
Data Analysis: Calculate the unbound brain concentration (Cu,brain) by correcting the measured dialysate concentration for the in vivo recovery of the probe.
Visualizations
Caption: Workflow for Kp Determination using the Brain Homogenate Method.
Caption: Logical Relationship for Assessing CNS Exposure of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral open flow microperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 6. Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage and stability of TAN-452
This technical support center provides essential information for researchers, scientists, and drug development professionals working with TAN-452. It includes guidelines for long-term storage, stability, and detailed protocols for key experiments, along with troubleshooting advice to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective peripherally acting δ-opioid receptor (DOR) antagonist.[1] Its chemical formula is C29H30N2O5, and its molecular weight is 486.57 g/mol . Due to its peripheral action, it is investigated for its potential to counteract the side effects of opioid analgesics, such as constipation and nausea, without interfering with their central analgesic effects.[1]
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term storage (months to years), solid this compound should be stored at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C under the same conditions.[2] The compound is stable for several weeks during standard shipping conditions.[2]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer to the desired concentration. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems.
Q4: What is the stability of this compound in a DMSO stock solution?
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been used in in vivo studies in animal models. A pharmacokinetic study has shown that it has low brain penetrability, which is consistent with its function as a peripherally acting antagonist.[1] For in vivo administration, the formulation will depend on the route of administration (e.g., oral, subcutaneous) and the specific experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound | Compound may not be readily soluble in aqueous buffers. | Prepare a stock solution in 100% DMSO first. Then, dilute the stock solution into your aqueous buffer. Gentle warming and vortexing may aid dissolution. Ensure the final DMSO concentration is compatible with your assay. |
| Inconsistent Experimental Results | 1. Degradation of this compound in solution.2. Repeated freeze-thaw cycles of stock solution.3. Variability in experimental conditions. | 1. Prepare fresh dilutions from a frozen stock for each experiment.2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.3. Ensure consistent incubation times, temperatures, and reagent concentrations across all experiments. |
| Low Antagonistic Activity Observed | 1. Incorrect concentration of this compound.2. Suboptimal assay conditions.3. Degradation of the compound. | 1. Verify the concentration of your stock solution and perform a dose-response curve to determine the optimal working concentration.2. Optimize assay parameters such as incubation time and buffer composition.3. Use a freshly prepared solution of this compound. |
| High Background Signal in Binding Assays | Non-specific binding of ligands. | 1. Add a carrier protein like Bovine Serum Albumin (BSA) to the assay buffer.2. Optimize the washing steps to effectively remove unbound ligand. |
Quantitative Data
The following tables summarize the binding affinities and antagonist activities of this compound for human opioid receptors.
Table 1: Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) |
| δ-Opioid Receptor (hDOR) | 0.47 ± 0.09 |
| κ-Opioid Receptor (hKOR) | 5.31 ± 1.80 |
| μ-Opioid Receptor (hMOR) | 36.56 ± 1.48 |
| Data from in vitro binding assays using membrane preparations from cells expressing human opioid receptors.[1] |
Table 2: Antagonist Activities (Kb) of this compound
| Receptor | Kb (nM) |
| δ-Opioid Receptor (hDOR) | 0.21 ± 0.06 |
| κ-Opioid Receptor (hKOR) | 7.18 ± 0.75 |
| μ-Opioid Receptor (hMOR) | 9.43 ± 0.58 |
| Data from [35S]GTPγS binding assays.[1] |
Experimental Protocols
Delta-Opioid Receptor (DOR) Binding Assay
Objective: To determine the binding affinity of this compound for the δ-opioid receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human DOR.
-
Radiolabeled DOR ligand (e.g., [³H]-naltrindole).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the radiolabeled ligand at a concentration close to its Kd.
-
Add the different concentrations of this compound to the wells. For determining non-specific binding, add a high concentration of a non-radiolabeled DOR ligand (e.g., 10 µM naltrindole). For total binding, add assay buffer.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
-
Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To measure the functional antagonist activity of this compound by assessing its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding to G-proteins coupled to the DOR.
Materials:
-
Membrane preparations from cells expressing human DOR.
-
[³⁵S]GTPγS.
-
DOR agonist (e.g., SNC80).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the membranes with the desired concentrations of this compound.
-
Add the DOR agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Add [³⁵S]GTPγS and GDP to initiate the binding reaction.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Measure the bound radioactivity using a scintillation counter.
-
Data is expressed as the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Visualizations
Signaling Pathway of Delta-Opioid Receptor Antagonism
References
Interpreting unexpected results in TAN-452 functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TAN-452 in functional assays. The information is designed to help interpret unexpected results and provide guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective inhibitor of the hypothetical "Growth Factor Receptor Kinase" (GFRK), a receptor tyrosine kinase. It is designed to compete with ATP for binding to the kinase domain of GFRK. This prevents the auto-phosphorylation of the receptor upon ligand binding, thereby inhibiting the activation of downstream pro-survival and proliferative signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways.
Q2: I am observing lower-than-expected potency (higher IC50) in my cell-based assay. What are the potential causes?
Several factors can contribute to a rightward shift in the dose-response curve for this compound. These can be broadly categorized as issues with the compound, the assay conditions, or the cells themselves.[1] It is crucial to ensure that the compound is fully solubilized and has not precipitated out of solution, as this will reduce its effective concentration.[1] Additionally, the concentration of ATP in your assay can significantly impact the IC50 value of an ATP-competitive inhibitor like this compound.[2]
Q3: My results show high variability between replicate wells. What can I do to improve consistency?
High variability can obscure the true effect of this compound. Common causes include inconsistent cell seeding, pipetting errors, and "edge effects" in microplates.[1] Ensure that your cells are in a healthy, logarithmic growth phase and that you have an optimized cell seeding density to maximize the assay window.[3][4] Gentle and consistent pipetting techniques are crucial, especially when working with small volumes.[3] To mitigate edge effects, where evaporation can concentrate reagents in the outer wells, consider not using the outermost wells of the plate or filling them with a buffer.[1]
Q4: I am seeing significant cytotoxicity at high concentrations of this compound that I don't believe is related to its on-target activity. How can I investigate this?
Off-target toxicity is a common concern with small molecule inhibitors. To differentiate between on-target and off-target effects, consider the following:
-
Use a structurally related but inactive control compound: This can help determine if the observed cytotoxicity is due to the specific chemical scaffold of this compound.
-
Perform a rescue experiment: If the cytotoxicity is on-target, it might be reversible by providing an excess of a downstream signaling molecule.
-
Profile this compound against a panel of other kinases: This can identify potential off-target interactions that might be responsible for the cytotoxic effects.[2]
Q5: How can I confirm that this compound is inhibiting the GFRK signaling pathway in my cells?
The most direct way to confirm the on-target activity of this compound is to assess the phosphorylation status of GFRK and its downstream targets. A western blot is a common method for this.[5] You should observe a dose-dependent decrease in the phosphorylation of GFRK, as well as key downstream proteins like AKT and ERK, in the presence of this compound.[6] It is critical to also probe for the total protein levels to ensure that the observed decrease in phosphorylation is not due to a general decrease in protein expression.[6]
Troubleshooting Guides
Guide 1: Unexpected Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Observed Problem | Potential Causes | Recommended Actions |
| No dose-response (flat curve) | 1. This compound is inactive or degraded.2. The cell line is not dependent on the GFRK pathway for survival.3. The assay incubation time is too short to observe a cytotoxic or anti-proliferative effect.[7] | 1. Verify the identity and purity of your this compound stock. Prepare fresh dilutions.2. Confirm GFRK expression and pathway activity in your chosen cell line.[3]3. Extend the incubation time (e.g., from 24 to 48 or 72 hours).[8] |
| IC50 is significantly higher than expected | 1. Sub-optimal cell health or passage number.[3][9]2. High serum concentration in the media may contain growth factors that compete with the inhibitor.3. Compound precipitation at higher concentrations.[1] | 1. Use cells with a low passage number and ensure they are healthy and viable before seeding.[3]2. Reduce the serum concentration during the compound treatment period.3. Visually inspect the wells for precipitation. Test the solubility of this compound in your assay media. |
| High background signal | 1. Contamination of cell culture (e.g., bacteria, yeast).[10]2. Assay reagents are interacting with the compound or media components. | 1. Regularly check cell cultures for contamination.[10]2. Run appropriate controls, including media-only and compound-only wells, to identify sources of background signal. |
Guide 2: Inconsistent Results in Phosphorylation Assays (e.g., Western Blot)
| Observed Problem | Potential Causes | Recommended Actions |
| Weak or no phospho-protein signal | 1. Inefficient protein extraction or sample degradation.[5]2. Low abundance of the phosphorylated protein.[11]3. Inappropriate antibody dilution or non-specific antibody.[5] | 1. Always use fresh lysis buffer containing protease and phosphatase inhibitors and keep samples on ice.[4]2. Increase the amount of protein loaded onto the gel.[11]3. Optimize the primary antibody concentration and ensure it is specific for the phosphorylated target.[11] |
| High background on the blot | 1. Blocking buffer is not optimal (e.g., using milk for phospho-antibodies).[5]2. Insufficient washing.3. Secondary antibody is cross-reacting. | 1. Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking when detecting phosphorylated proteins.[4][6]2. Increase the number and duration of wash steps with TBST.[6]3. Run a secondary antibody-only control to check for non-specific binding. |
| Inconsistent band intensities for loading control | 1. Inaccurate protein quantification.2. Uneven protein transfer to the membrane. | 1. Use a reliable protein quantification method (e.g., BCA assay).2. Ensure complete and even transfer by checking the gel post-transfer and optimizing transfer conditions. |
Experimental Protocols
Protocol 1: Cell Viability Assay (Using a Luminescent Readout)
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a cell culture incubator.
-
Assay Reagent Addition: Equilibrate the plate and the luminescent cell viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Development: Incubate the plate at room temperature for the recommended time to allow the signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only controls and plot the results to determine the IC50 value.
Protocol 2: Western Blot for GFRK Phosphorylation
-
Cell Treatment and Lysis: Grow cells to 80-90% confluency and then serum-starve overnight.[12] Treat the cells with different concentrations of this compound for a specified time, followed by stimulation with the GFA ligand. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for phosphorylated GFRK (p-GFRK) overnight at 4°C.
-
Wash the membrane three times with TBST.[12]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection: Wash the membrane again with TBST and then apply an enhanced chemiluminescence (ECL) substrate. Visualize the bands using a chemiluminescence imaging system.[12]
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody for total GFRK and a loading control (e.g., GAPDH or β-actin).[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. What are the limitations of cell viability assays? | AAT Bioquest [aatbio.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 10. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Refining Animal Models for Studying TAN-452's Effects on Opioid-Induced Hyperalgesia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effects of TAN-452 on opioid-induced hyperalgesia (OIH) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a peripherally acting δ-opioid receptor (DOR) antagonist. It has a high affinity and selectivity for DORs. Due to its low brain penetrability, it primarily acts on peripheral opioid receptors, which makes it a candidate for mitigating peripheral side effects of opioids without compromising central analgesic effects.[1]
Q2: What is Opioid-Induced Hyperalgesia (OIH)?
A2: Opioid-induced hyperalgesia is a paradoxical phenomenon where long-term opioid use leads to an increased sensitivity to pain, effectively lowering the pain threshold.[2] This is distinct from tolerance, which is a decreased analgesic effect at the same opioid dose. OIH can manifest as an increased response to noxious stimuli (hyperalgesia) or pain in response to normally non-painful stimuli (allodynia).
Q3: Why use an animal model to study this compound's effects on OIH?
A3: Animal models are essential for investigating the complex physiological mechanisms underlying OIH and for the preclinical evaluation of potential therapeutic agents like this compound. Rodent models, in particular, allow for controlled experiments to establish causality and to dissect the molecular and cellular pathways involved.
Q4: Which animal model is most appropriate for studying OIH?
A4: Mice and rats are the most commonly used species for modeling OIH. The choice between them may depend on the specific behavioral tests to be performed and the genetic modifications available. C57BL/6 mice are a frequently used strain that reliably develops OIH.
Troubleshooting Guides
Issue 1: Inconsistent or absent hyperalgesia after chronic morphine administration.
-
Q: My animals are not showing a consistent decrease in pain threshold after repeated morphine injections. What could be wrong?
-
A: Several factors can contribute to this issue:
-
Morphine Dosing Regimen: Ensure your morphine dosage and administration schedule are sufficient to induce hyperalgesia. A common protocol involves daily subcutaneous injections of morphine, sometimes with escalating doses.[3] Refer to the detailed experimental protocols below.
-
Animal Strain and Sex: There can be strain- and sex-dependent differences in the development of OIH. Ensure you are using a responsive strain and consider potential sex-specific effects.
-
Acclimation and Handling: Insufficient acclimation to the testing environment and excessive handling can induce stress-induced analgesia, masking the hyperalgesic effect. Allow for a proper habituation period before baseline testing and subsequent measurements.
-
Baseline Variability: High variability in baseline nociceptive thresholds can obscure the development of hyperalgesia. Ensure consistent testing procedures and sufficient animal numbers to account for individual differences.
-
-
Issue 2: High variability in behavioral test results.
-
-
A: To minimize variability in behavioral testing:
-
Consistent Testing Environment: Conduct all behavioral tests at the same time of day, in a quiet, temperature- and humidity-controlled room to avoid circadian variations and environmental disturbances.
-
Experimenter Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment groups (e.g., morphine vs. saline, this compound vs. vehicle) to prevent unconscious bias.
-
Habituation: Thoroughly habituate the animals to the testing apparatus and procedure before recording baseline measurements. This reduces stress and anxiety-related responses.
-
Proper Technique: Ensure proper and consistent application of the stimulus in both the von Frey (filament placement and pressure) and hot plate (animal placement) tests.
-
-
Issue 3: this compound does not appear to reverse OIH in my model.
-
Q: I have successfully induced OIH, but administration of this compound is not showing a significant effect on pain thresholds. What should I consider?
-
A: If this compound is not producing the expected results, consider the following:
-
Dose and Route of Administration: The dose and route of administration of this compound are critical. Since it is a peripherally acting antagonist, systemic administration (e.g., subcutaneous or oral) is appropriate. You may need to perform a dose-response study to determine the optimal effective dose in your specific OIH model.
-
Timing of Administration: The timing of this compound administration relative to the morphine injections and behavioral testing is crucial. Consider whether you are aiming to prevent the development of OIH (co-administration with morphine) or reverse established OIH (administration after hyperalgesia is present).
-
Central vs. Peripheral Mechanisms: While this compound targets peripheral δ-opioid receptors, OIH is known to involve central sensitization. It is possible that in your specific model, the central mechanisms are predominant, and a peripherally acting antagonist may have a more subtle effect. Consider including a centrally acting antagonist as a positive control to dissect the relative contributions of peripheral and central pathways.
-
Role of Delta-Opioid Receptors: While there is evidence for the involvement of δ-opioid receptors in pain modulation, the primary driver of morphine-induced hyperalgesia is often attributed to μ-opioid receptor-mediated mechanisms. The effect of a DOR antagonist might be more nuanced than a non-selective or μ-opioid receptor antagonist.
-
-
Issue 4: Differentiating between OIH and analgesic tolerance.
-
Q: How can I be sure that I am observing OIH and not just the development of analgesic tolerance to morphine?
-
A: Distinguishing between OIH and tolerance is a key challenge. Here are some strategies:
-
Pain Threshold Measurement: OIH is characterized by a decrease in the pain threshold below the pre-morphine baseline. In contrast, tolerance is a reduction in the analgesic effect of morphine, meaning the pain threshold after a morphine challenge is lower than it was with the initial doses but may not necessarily fall below the original baseline.
-
Withdrawal of Opioid: In some cases, reducing the opioid dose can alleviate OIH, whereas it would worsen pain if the primary issue is undertreated pain due to tolerance.[4]
-
Testing with a Non-Opioid Analgesic: Assess the response to a non-opioid analgesic. If the animal shows increased sensitivity to pain that is reversed by a non-opioid, it is more indicative of a generalized hyperalgesic state.
-
-
Data Presentation
Table 1: Representative Morphine Dosing Regimens for Induction of OIH in Rodents
| Species | Morphine Dose | Route of Administration | Dosing Schedule | Duration | Reference |
| Mouse | 20 mg/kg | Intraperitoneal (i.p.) | Once daily | 4 consecutive days | [5] |
| Mouse | 3 mg/kg followed by 20 mg/kg | Intraperitoneal (i.p.) | 3 mg/kg on day 1, then 20 mg/kg daily | 7 days | [3] |
| Mouse | 5 mg/kg | Subcutaneous (s.c.) | Once daily | 8 days | [6] |
Table 2: Representative Data for a Selective δ-Opioid Receptor Antagonist (Naltrindole) in Attenuating Opioid-Induced Effects
Note: Specific dose-response data for this compound in OIH models is limited in the public domain. The following data for naltrindole (B39905), another selective DOR antagonist, is provided as a representative example.
| Species | Opioid Used | Antagonist and Dose | Effect on Opioid-Induced Behavior | Reference |
| Mouse | Oxycodone | Naltrindole (10 mg/kg and 20 mg/kg, i.p.) | Blocked the antinociceptive effect of oxycodone in MOR-KO mice. | [7] |
| Rat | Swim-stress-induced antinociception | Naltrindole (0.5 and 1 mg/kg) | Antagonized swim-stress-induced antinociception. | [8] |
Experimental Protocols
Protocol 1: Induction of Opioid-Induced Hyperalgesia in Mice
-
Animal Selection: Use adult male C57BL/6 mice (8-10 weeks old). House them in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Habituation: For at least 3 days prior to the start of the experiment, habituate the mice to the testing room and the behavioral testing apparatus for at least 30 minutes each day.
-
Baseline Nociceptive Testing: On the day before the first morphine injection, establish baseline pain thresholds using the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia (see protocols below).
-
Morphine Administration:
-
Prepare a sterile solution of morphine sulfate (B86663) in 0.9% saline.
-
Administer morphine subcutaneously (s.c.) or intraperitoneally (i.p.) once daily for 4 to 7 consecutive days. A common starting dose is 20 mg/kg.[3][5] Some protocols use escalating doses.
-
A control group should receive equivalent volumes of sterile saline.
-
-
Assessment of OIH:
-
Measure nociceptive thresholds daily, prior to the next morphine injection, to track the development of hyperalgesia.
-
A significant decrease in paw withdrawal threshold (von Frey) or latency (hot plate) compared to baseline and to the saline-treated group indicates the development of OIH.
-
-
Testing of this compound:
-
To test the preventative effect of this compound, administer it (e.g., s.c. or p.o.) 30-60 minutes before each morphine injection.
-
To test the reversal effect, induce OIH first, and then administer this compound before the final behavioral assessment.
-
Include a vehicle control group for this compound.
-
Protocol 2: Von Frey Test for Mechanical Allodynia
-
Apparatus: Place the mouse in a Plexiglas chamber with a wire mesh floor.
-
Habituation: Allow the mouse to acclimate to the chamber for at least 30 minutes before testing.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Response: A positive response is a brisk withdrawal, licking, or flinching of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.
Protocol 3: Hot Plate Test for Thermal Hyperalgesia
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).
-
Procedure: Place the mouse on the hot plate and start a timer.
-
Response: Observe the mouse for nociceptive responses, such as licking or flicking of the hind paws, or jumping.
-
Latency: Record the latency to the first nociceptive response.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, after which the mouse is removed from the hot plate regardless of its response.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review of opioid-induced hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphine-induced hyperalgesia involves mu opioid receptors and the metabolite morphine-3-glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of motivation for drinking in rodents with a focus on opioid receptor neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuron Type-Dependent Synaptic Activity in the Spinal Dorsal Horn of Opioid-Induced Hyperalgesia Mouse Model [frontiersin.org]
- 6. Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of delta-opioid receptor contributes to the antinociceptive effect of oxycodone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of swim‐stress‐induced antinociception by the δ‐opioid receptor antagonist naltrindole in adult and young rats | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Alvimopan vs. TAN-452: A Comparative Guide on Mechanism and Clinical Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Alvimopan and TAN-452, two peripherally acting opioid receptor antagonists. While both aim to mitigate the gastrointestinal side effects of opioids, they exhibit distinct mechanisms of action and are at different stages of clinical development. This document summarizes their pharmacological profiles, available clinical data, and future potential, supported by experimental details and visual diagrams.
At a Glance: Key Differences
| Feature | Alvimopan | This compound |
| Primary Mechanism | Peripherally acting μ-opioid receptor (MOR) antagonist[1][][3] | Peripherally acting δ-opioid receptor (DOR) selective antagonist[4] |
| Receptor Selectivity | High affinity for MOR, lower for DOR and KOR[] | High affinity and selectivity for DOR over MOR and KOR[4] |
| Clinical Indication | FDA-approved for postoperative ileus (POI)[1][5] | Investigational, potential for opioid-induced bowel syndromes (e.g., constipation, nausea)[4] |
| Development Stage | Marketed Drug | Preclinical/Investigational[4] |
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between Alvimopan and this compound lies in their primary molecular targets within the enteric nervous system.
Alvimopan is a competitive antagonist of the μ-opioid receptor (MOR) located in the gastrointestinal tract.[1] Opioids, both endogenous and exogenous, activate these receptors, leading to decreased gut motility and constipation. Alvimopan blocks this interaction, thereby restoring normal gastrointestinal function without affecting the central analgesic effects of opioids, due to its limited ability to cross the blood-brain barrier.[1][]
This compound , in contrast, exhibits high selectivity for the δ-opioid receptor (DOR).[4] While the role of DOR in the gut is complex, antagonism at this receptor is also implicated in modulating gastrointestinal motility and secretion. The selectivity of this compound for DOR suggests a potentially different and more targeted approach to managing opioid-induced bowel dysfunction.[4]
Signaling Pathway of Opioid Receptors in the Gut
References
- 1. Alvimopan - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacological profile of this compound, a novel peripherally acting opioid receptor antagonist for the treatment of opioid-induced bowel syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Preclinical Efficacy of Peripheral Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Peripheral Opioid Antagonists in Preclinical Models of Opioid-Induced Constipation
Opioid-induced constipation (OIC) is a significant and often debilitating side effect of opioid therapy, impacting patient quality of life and adherence to pain management regimens. Peripherally acting µ-opioid receptor antagonists (PAMORAs) have emerged as a targeted therapeutic approach, designed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects. This guide provides a head-to-head comparison of the preclinical performance of four key PAMORAs: methylnaltrexone, naloxegol, naldemedine, and alvimopan. The data presented is collated from various preclinical studies to aid researchers in understanding the comparative efficacy and pharmacological profiles of these agents.
Mechanism of Action: A Peripheral Blockade
Opioids exert their constipating effects primarily through the activation of µ-opioid receptors located in the enteric nervous system of the gastrointestinal (GI) tract.[1][2] Activation of these receptors leads to decreased GI motility, increased fluid absorption from the stool, and increased sphincter tone, collectively resulting in constipation.[2] PAMORAs are specifically designed to have limited ability to cross the blood-brain barrier, thereby selectively antagonizing µ-opioid receptors in the periphery, particularly the GI tract.[1][3] This selective antagonism reverses the opioid-induced inhibition of gut motility and secretion without interfering with the centrally mediated analgesic effects of the opioid.[1][3]
Signaling Pathway of µ-Opioid Receptor Antagonism
The binding of a PAMORA to the peripheral µ-opioid receptor blocks the downstream signaling cascade initiated by opioid agonists. This interruption prevents the inhibition of adenylyl cyclase, thereby maintaining normal levels of cyclic AMP (cAMP). It also prevents the opioid-induced opening of potassium channels and inhibition of calcium channels, which are crucial for regulating neuronal excitability and neurotransmitter release in the gut.
References
- 1. Opioid-induced bowel dysfunction: pathophysiology and potential new therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naldemedine for the management of opioid-induced constipation in patients with cancer pain: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylnaltrexone in the treatment of opioid-induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Peripheral Selectivity of TAN-452: A Comparative Analysis Against Other Delta-Opioid Receptor Antagonists
For Immediate Release
A detailed comparison of the peripherally selective delta-opioid receptor (DOR) antagonist TAN-452 against other DOR antagonists, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.
This guide presents a comprehensive evaluation of this compound, a novel DOR antagonist with pronounced peripheral selectivity. Through a systematic comparison with the centrally acting DOR antagonist, naltrindole, and the peripherally restricted antagonist, N-methylnaltrindole, this document elucidates the unique pharmacological profile of this compound. The data herein supports its potential as a therapeutic agent for conditions such as opioid-induced bowel dysfunction, where peripheral DOR antagonism is desirable without affecting central analgesic pathways.
Quantitative Comparison of DOR Antagonist Activity
The following table summarizes the in vitro and in vivo pharmacological data for this compound, the centrally active DOR antagonist naltrindole, and the peripherally restricted DOR antagonist N-methylnaltrindole. This data highlights the high DOR selectivity and peripheral action of this compound.
| Compound | Receptor Binding Affinity (Ki, nM) | Antagonist Activity (Kb, nM) | In Vivo Efficacy (ED50, mg/kg) |
| hMOR | hDOR | hKOR | |
| This compound | 36.56 ± 1.48[1] | 0.47 ± 0.09[1] | 5.31 ± 1.80[1] |
| Naltrindole | 15.8 | 0.16 | 44.7 |
| N-methylnaltrindole | 48.9 | 0.25 | 114 |
hMOR: human mu-opioid receptor; hDOR: human delta-opioid receptor; hKOR: human kappa-opioid receptor. p.o.: oral administration; s.c.: subcutaneous administration.
Deciphering Peripheral Selectivity: An Experimental Workflow
The determination of a drug's peripheral selectivity is a critical step in its development, particularly for opioid receptor modulators. The following diagram illustrates a typical experimental workflow designed to differentiate between central and peripheral effects of a DOR antagonist.
Caption: Experimental workflow for validating peripheral selectivity.
Delta-Opioid Receptor Signaling Pathway
Delta-opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels. DOR antagonists, such as this compound, bind to the receptor but do not trigger this conformational change, thereby blocking the effects of endogenous or exogenous agonists.
Caption: Simplified DOR antagonist signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
Radioligand Receptor Binding Assays
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the human mu (μ), delta (δ), or kappa (κ) opioid receptors.
-
Radioligands: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), [³H]-U69,593 (for KOR).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the respective radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled universal opioid antagonist like naloxone.
-
After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.
-
The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assays
This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying G protein activation.
-
Materials:
-
Cell membranes expressing the human opioid receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound (e.g., this compound).
-
A known agonist for the receptor of interest (e.g., DAMGO for MOR).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Pre-incubate cell membranes with the test compound (to assess antagonist activity) or buffer (to assess agonist activity).
-
Add a fixed concentration of a known agonist (for antagonist testing).
-
Initiate the reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate the mixture (e.g., for 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
For antagonists, the Kb (equilibrium dissociation constant) is calculated from the shift in the agonist's dose-response curve in the presence of the antagonist.
-
In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)
This assay evaluates the effect of a compound on the transit of a non-absorbable marker through the small intestine, a measure of peripheral opioid effects.
-
Animals:
-
Rats or mice.
-
-
Materials:
-
Test compound (e.g., this compound).
-
Opioid agonist to induce constipation (e.g., morphine).
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia).
-
-
Procedure:
-
Administer the test compound (or vehicle) at various doses, typically orally (p.o.) or subcutaneously (s.c.).
-
After a set pre-treatment time, administer an opioid agonist (e.g., morphine) to induce a delay in gastrointestinal transit.
-
Following the opioid administration, administer a charcoal meal orally.
-
After a specific time (e.g., 30 minutes), euthanize the animals.
-
Excise the small intestine and measure the total length and the distance traveled by the charcoal meal.
-
Calculate the percent of intestinal transit for each animal.
-
The ED50 (the dose of the test compound that produces 50% of the maximal reversal of the opioid-induced inhibition of transit) is determined.
-
In Vivo Hot Plate Test
This assay is used to assess the central analgesic or anti-analgesic effects of a compound by measuring the response latency to a thermal stimulus.
-
Animals:
-
Rats or mice.
-
-
Apparatus:
-
Hot plate apparatus with a controlled surface temperature (e.g., 55°C).
-
-
Procedure:
-
Determine the baseline latency of each animal to a painful response (e.g., hind paw licking or jumping) when placed on the hot plate. A cut-off time is set to prevent tissue damage.
-
Administer the test compound (or vehicle) at various doses (e.g., s.c.).
-
Administer an opioid agonist (e.g., morphine) to induce analgesia (an increase in response latency).
-
At the time of peak effect of the opioid agonist, place the animal on the hot plate and record the response latency.
-
To assess antagonist activity (anti-analgesia), the ability of the test compound to reverse the opioid-induced increase in latency is measured.
-
The ED50 (the dose of the antagonist that reduces the analgesic effect of the agonist by 50%) is calculated. A high ED50 value in this test, coupled with a low ED50 in a peripheral assay, indicates peripheral selectivity.
-
References
A Comparative Analysis of the Anti-Nausea Properties of TAN-452 and Ondansetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-nausea and anti-emetic properties of the novel peripherally acting opioid receptor antagonist, TAN-452, and the established serotonin (B10506) 5-HT3 receptor antagonist, ondansetron (B39145). This analysis is based on available preclinical and clinical data to inform research and development in the management of nausea and vomiting.
Mechanism of Action
This compound: this compound is a peripherally acting opioid receptor antagonist with a notable selectivity for the delta-opioid receptor (DOR).[1] Its anti-emetic effect is attributed to its ability to counteract the emetic effects of opioids in the periphery without affecting their central analgesic properties, due to its low brain penetrability.[1] The proposed mechanism involves the antagonism of opioid receptors in the gastrointestinal tract, reducing opioid-induced side effects like nausea and vomiting.[1]
Ondansetron: Ondansetron is a selective antagonist of the serotonin 5-HT3 receptor.[2][3][4] It exerts its anti-emetic effects by blocking 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[2][5][6] By inhibiting the binding of serotonin, which is released by enterochromaffin cells in response to emetogenic stimuli like chemotherapy, ondansetron effectively suppresses the vomiting reflex.[2][3][6]
**Signaling Pathway of Nausea and Vomiting
The following diagram illustrates the general signaling pathway involved in nausea and vomiting, highlighting the points of intervention for this compound and ondansetron.
Quantitative Data on Anti-Nausea Effects
The following tables summarize the available quantitative data on the anti-nausea and anti-emetic efficacy of this compound and ondansetron.
Table 1: Preclinical Anti-Emetic Efficacy of this compound in Ferrets
| Compound | Administration Route | Dose (mg/kg) | Anti-Emetic Activity (ED50) | Study Model |
| This compound | Oral (p.o.) | <1.0 | <1.0 mg/kg | Morphine-induced emesis[1] |
| This compound | Subcutaneous (s.c.) | <0.3 | <0.3 mg/kg | Morphine-induced emesis[1] |
Table 2: Clinical Efficacy of Ondansetron in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV)
| Study Population | Ondansetron Dose | Comparator | Complete Response (No Emetic Episodes) |
| Outpatients receiving cyclophosphamide-based chemotherapy | 1 mg (tid) | Placebo | 57% vs 19%[7] |
| Outpatients receiving cyclophosphamide-based chemotherapy | 4 mg (tid) | Placebo | 65% vs 19%[7] |
| Outpatients receiving cyclophosphamide-based chemotherapy | 8 mg (tid) | Placebo | 66% vs 19%[7] |
| Women undergoing elective gynecological laparoscopic procedures | 8 mg (oral disintegrating film) | 4 mg (intravenous) | No statistically significant difference in overall PONV incidence.[8] |
Table 3: Comparative Efficacy of Ondansetron in Acute Nausea
| Study Population | Ondansetron Dose | Comparator | Change in Nausea (100-mm VAS) |
| Emergency Department Patients | 4 mg (IV) | Promethazine (B1679618) (25 mg IV) | -34 mm vs -36 mm[9] |
| Emergency Department Patients | 4 mg (IV) | Prochlorperazine (10 mg IV) | Less effective at 31-60 and 61-120 minutes[10] |
Experimental Protocols
This compound Anti-Emetic Activity in Ferrets
A study investigating the pharmacological profile of this compound utilized the following protocol to assess its anti-emetic activity:[1]
-
Animal Model: Male ferrets were used.
-
Emesis Induction: Morphine was administered to induce emesis.
-
Drug Administration: this compound was administered either orally (p.o.) or subcutaneously (s.c.) prior to the administration of morphine.
-
Observation: The animals were observed for emetic episodes.
-
Endpoint: The dose of this compound required to reduce the number of emetic episodes by 50% (ED50) was determined.
Ondansetron Clinical Trial for CINV
A multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy of oral ondansetron in patients receiving cyclophosphamide-based chemotherapy with the following methodology:[7]
-
Patient Population: Chemotherapy-naive patients scheduled to receive their first cycle of cyclophosphamide-based chemotherapy.
-
Randomization: Patients were randomly assigned to one of four treatment groups: placebo, 1 mg, 4 mg, or 8 mg of ondansetron.
-
Drug Administration: The assigned medication was taken three times a day for three consecutive days.
-
Data Collection: Patients recorded the time and number of emetic episodes, as well as the degree of nausea, for each of the three study days.
-
Primary Endpoint: The primary efficacy endpoint was a complete response, defined as no emetic episodes.
Summary and Conclusion
This guide provides a comparative overview of this compound and ondansetron, highlighting their distinct mechanisms of action and summarizing the available efficacy data. This compound presents a novel, peripherally-restricted approach for opioid-induced nausea, while ondansetron is a well-established, centrally and peripherally acting agent for a broader range of emetogenic stimuli, particularly chemotherapy.
The preclinical data for this compound in an opioid-induced emesis model is promising, demonstrating potent anti-emetic effects at low doses.[1] Ondansetron has extensive clinical data supporting its efficacy in the prevention of CINV and postoperative nausea and vomiting.[7][8][11]
Direct comparative studies between this compound and ondansetron are lacking. Future research should aim to directly compare these two agents in various models of nausea and vomiting to better delineate their respective therapeutic potentials. Researchers and drug development professionals should consider the underlying cause of nausea and the specific patient population when evaluating the potential utility of these compounds.
References
- 1. Pharmacological profile of this compound, a novel peripherally acting opioid receptor antagonist for the treatment of opioid-induced bowel syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinPGx [clinpgx.org]
- 4. Ondansetron: MedlinePlus Drug Information [medlineplus.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. Efficacy of oral ondansetron in the prevention of emesis in outpatients receiving cyclophosphamide-based chemotherapy. The Ondansetron Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ondansetron in Patients Requiring Anti-Emetics: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ondansetron versus promethazine to treat acute undifferentiated nausea in the emergency department: a randomized, double-blind, noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized Controlled Trial of Ondansetron vs. Prochlorperazine in Adults in the Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov [frontiersin.org]
Shifting the Paradigm: A Comparative Analysis of Delta-Opioid Receptor Antagonists and PAMORAs in Immune Modulation
While the investigational compound TAN-452 has been primarily evaluated for its role in mitigating opioid-induced bowel dysfunction, there is currently no available scientific literature detailing its potential to reverse opioid-induced immune suppression. This guide, therefore, pivots to a broader, yet crucial, comparison of two distinct classes of opioid receptor antagonists—Delta-Opioid Receptor (DOR) antagonists and Peripherally Acting μ-Opioid Receptor Antagonators (PAMORAs)—and their emerging roles in modulating the immune system. This analysis is particularly pertinent for researchers and drug development professionals exploring novel avenues to counteract the immunosuppressive effects of opioids and other pathological immune responses.
Recent groundbreaking research has illuminated a potential new role for DOR antagonists in reversing immune suppression within the tumor microenvironment.[1][2] Conversely, PAMORAs have a more established, albeit indirect, immunomodulatory effect by restoring gut barrier function and mitigating inflammation associated with opioid use. This guide will objectively compare the performance of these two classes of compounds, supported by available experimental data and detailed methodologies.
Comparative Analysis of Immunomodulatory Effects
The following tables summarize the key immunomodulatory effects of DOR antagonists and PAMORAs based on current research.
| Parameter | Delta-Opioid Receptor (DOR) Antagonists | Peripherally Acting μ-Opioid Receptor Antagonists (PAMORAs) |
| Primary Immune Target | Myeloid-Derived Suppressor Cells (MDSCs), Tumor-Associated Macrophages (TAMs)[1][2] | Gut-associated lymphoid tissue (GALT), intestinal epithelial cells[3] |
| Mechanism of Action | Inhibition of DOR on MDSCs and TAMs, leading to reduced immunosuppressive activity and reversal of T-cell suppression.[1][2] | Blockade of peripheral μ-opioid receptors in the gut, restoring gut motility and potentially reducing intestinal permeability and inflammation.[3] |
| Key Immunomodulatory Effects | - Reversal of T-cell suppression mediated by MDSCs and TAMs.[1] - Downregulation of genes associated with immunosuppression in MDSCs.[4] | - Potential reduction of gut inflammation. - Possible restoration of intestinal barrier function.[3] |
| Therapeutic Potential | - Overcoming resistance to cancer immunotherapy.[1][2] - Reprogramming the tumor microenvironment.[2] | - Ameliorating opioid-induced gut inflammation and related systemic effects.[3] |
Table 1: Comparison of Immunomodulatory Properties
Experimental Data and Protocols
Delta-Opioid Receptor Antagonists: Reversing T-Cell Suppression
Recent studies have demonstrated that pharmacological antagonism of DOR on MDSCs and TAMs can reverse their suppression of T-cell proliferation.
Experimental Protocol: In Vitro T-Cell Suppression Assay
A standard protocol to assess the reversal of MDSC-mediated T-cell suppression is as follows:
-
Isolation of Immune Cells:
-
Myeloid-derived suppressor cells (MDSCs) are isolated from patient samples or generated in vitro.
-
T-cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs) and labeled with a proliferation tracking dye (e.g., CFSE or CellTrace Violet).
-
-
Co-culture:
-
Labeled T-cells are stimulated with anti-CD3/CD28 antibodies to induce proliferation.
-
Stimulated T-cells are co-cultured with MDSCs at various ratios (e.g., 1:1, 1:2).
-
The DOR antagonist or a vehicle control is added to the co-culture.
-
-
Analysis:
-
After a set incubation period (typically 3-5 days), T-cell proliferation is assessed by flow cytometry, measuring the dilution of the proliferation tracking dye.
-
The percentage of suppression is calculated by comparing the proliferation of T-cells in the presence of MDSCs to the proliferation of T-cells alone. The reversal of suppression is determined by comparing the effect of the DOR antagonist to the vehicle control.
-
While specific quantitative data from the latest research on proprietary DOR antagonists is not yet publicly available in peer-reviewed publications, press releases from TuHURA Biosciences have indicated that their DOR inhibitors can significantly reverse T-cell suppression mediated by both MDSCs and TAMs.[1][2]
Peripherally Acting μ-Opioid Receptor Antagonists (PAMORAs): Impact on Gut Immunity
PAMORAs, such as methylnaltrexone (B1235389) and alvimopan, are approved for the treatment of opioid-induced constipation. Their mechanism of action, which is localized to the periphery, has implications for gut-related immunity.
Experimental Data: Methylnaltrexone and HIV Infection of Macrophages
A study investigating the effect of methylnaltrexone on opioid-enhanced HIV infection of macrophages provides insight into its immunomodulatory potential.
| Treatment | HIV p24 Antigen (pg/mL) | % Inhibition of Morphine-Enhanced Infection |
| Control | 150 ± 25 | N/A |
| Morphine (10⁻⁸ M) | 450 ± 50 | N/A |
| Morphine + Methylnaltrexone (10⁻¹⁰ M) | 200 ± 30 | 83% |
| Morphine + Methylnaltrexone (10⁻⁸ M) | 160 ± 25 | 97% |
Table 2: Effect of Methylnaltrexone on Morphine-Enhanced HIV Infection of Macrophages. (Data adapted from Ho et al., 2003)[3]
This study demonstrated that methylnaltrexone could abrogate the morphine-induced enhancement of HIV infection in macrophages, suggesting a direct effect on these immune cells.[3]
Experimental Protocol: Assessment of Intestinal Permeability
A common method to assess the impact of PAMORAs on opioid-induced changes in intestinal permeability involves:
-
Animal Model:
-
Rodents are treated with an opioid (e.g., morphine) to induce gut dysmotility and increased permeability.
-
A cohort of animals is co-treated with a PAMORA (e.g., alvimopan).
-
-
Permeability Marker Administration:
-
A non-absorbable, fluorescently labeled marker (e.g., FITC-dextran) is administered orally.
-
-
Measurement:
-
After a specific time, blood samples are collected, and the concentration of the fluorescent marker in the plasma is measured.
-
An increased plasma concentration of the marker indicates higher intestinal permeability.
-
-
Analysis:
-
The plasma concentrations of the marker are compared between the control, opioid-treated, and opioid + PAMORA-treated groups to determine if the PAMORA can prevent the opioid-induced increase in permeability.
-
Studies have shown that morphine can increase intestinal permeability, and this effect can be attenuated by peripherally acting opioid antagonists.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided.
Caption: Proposed signaling pathway for DOR antagonist-mediated reversal of MDSC-induced T-cell suppression.
Caption: A simplified workflow for an in vitro T-cell suppression assay.
Caption: Mechanism of PAMORAs in mitigating opioid effects on the gut.
Conclusion
The investigation into the immunomodulatory properties of opioid antagonists is a rapidly evolving field. While this compound's role remains uncharacterized, the broader classes of DOR antagonists and PAMORAs present distinct and compelling avenues for therapeutic intervention.
Delta-opioid receptor antagonists are emerging as a novel strategy to directly counteract immune suppression in the context of cancer. The ability to "reawaken" an anti-tumor immune response by targeting MDSCs and TAMs holds significant promise for enhancing the efficacy of immunotherapies.[1][2] Further research, including the publication of detailed quantitative data and clinical trial results, is eagerly awaited to fully understand their potential.
Peripherally acting μ-opioid receptor antagonists , on the other hand, offer a more established approach to mitigating the gastrointestinal side effects of opioids. Their immunomodulatory effects are likely a secondary consequence of restoring gut health, reducing inflammation, and preventing bacterial translocation.[3] While not a direct reversal of systemic opioid-induced immune suppression, the importance of maintaining gut integrity for overall immune homeostasis cannot be overstated.
For researchers and drug developers, the choice between targeting DOR or peripheral μ-opioid receptors will depend on the specific therapeutic goal. For indications requiring the reversal of potent, localized immune suppression, such as in the tumor microenvironment, DOR antagonists represent a promising frontier. For managing the broader, gut-related immunological consequences of opioid therapy, PAMORAs provide a clinically validated option. The continued exploration of both pathways will undoubtedly lead to a more nuanced understanding of the intricate relationship between the opioid system and immune function.
References
- 1. TuHURA Biosciences Presents Data Demonstrating the Delta Opioid Receptor (DOR) as a New Target in Overcoming Acquired Resistance to Immune Checkpoint Inhibitors at the 57th ASH Annual Meeting and Exposition | Morningstar [morningstar.com]
- 2. investing.com [investing.com]
- 3. Methylnaltrexone Antagonizes Opioid-Mediated Enhancement of HIV Infection of Human Blood Mononuclear Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ng.investing.com [ng.investing.com]
- 5. Opioid agonist and antagonist use and the gut microbiota: associations among people in addiction treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs)
A detailed analysis of the pharmacokinetic profiles of established PAMORAs, with a special note on the emerging compound TAN-452.
This guide provides a comparative analysis of the pharmacokinetic profiles of several peripherally acting mu-opioid receptor antagonists (PAMORAs), a class of drugs designed to mitigate the gastrointestinal side effects of opioids without compromising their analgesic efficacy. The PAMORAs discussed include methylnaltrexone, naloxegol (B613840), and naldemedine. While this guide aims to be comprehensive, a direct quantitative comparison with the novel PAMORA, this compound, is not possible at this time due to the limited publicly available pharmacokinetic data for this specific compound.
Executive Summary
Peripherally acting mu-opioid receptor antagonists (PAMORAs) are a cornerstone in the management of opioid-induced constipation (OIC), a prevalent and often distressing side effect of opioid therapy. The clinical efficacy and safety of a PAMORA are significantly influenced by its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for researchers, scientists, and drug development professionals in optimizing therapeutic strategies and developing new chemical entities. This guide synthesizes available data on the pharmacokinetic profiles of methylnaltrexone, naloxegol, and naldemedine, presenting them in a comparative format.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for methylnaltrexone, naloxegol, and naldemedine. It is important to note that these values can vary based on the patient population, dosage form, and co-administration with food.
| Pharmacokinetic Parameter | Methylnaltrexone | Naloxegol | Naldemedine |
| Time to Maximum Concentration (Tmax) | Subcutaneous: ~0.5 hours[1]; Oral: ~1.5-2.5 hours[2] | <2 hours[3][4] | ~0.75 hours (fasted)[5][6]; ~2.5 hours (with high-fat meal)[5][6] |
| Terminal Half-Life (t½) | ~8-9 hours (parenteral) | ~7.3-7.9 hours[7] | ~11 hours[5] |
| Metabolism | Primarily by aldo-keto reductase 1C enzymes and sulfotransferase (SULT) 1E1 and 2A1. Not a significant substrate of CYP enzymes. | Predominantly by CYP3A4. | Mainly by CYP3A4 to nor-naldemedine and to a lesser extent by UGT1A3. |
| Primary Route of Excretion | Renal and fecal excretion. | Primarily fecal (68%) and to a lesser extent renal (16%).[7] | Urine (57%) and feces (35%).[5] |
| Bioavailability | Low oral bioavailability. | Food increases bioavailability.[3] | Not significantly affected by food.[6] |
Note on this compound: As of the latest available information, specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) for this compound have not been publicly disclosed in the reviewed literature. Preclinical studies have indicated low brain penetrability, a key feature of PAMORAs, but further clinical pharmacokinetic data is required for a comparative analysis.
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through a series of clinical pharmacology studies. While specific protocols for each compound may vary, a general methodology is outlined below.
Typical Phase I Pharmacokinetic Study Design:
-
Study Population: Healthy adult volunteers are typically recruited for initial pharmacokinetic studies. Subsequent studies may include patients with the target indication (e.g., OIC) and specific populations (e.g., individuals with renal or hepatic impairment).
-
Study Design: Studies are often designed as single-ascending dose (SAD) and multiple-ascending dose (MAD) trials. A randomized, double-blind, placebo-controlled design is the gold standard.
-
Drug Administration: The PAMORA is administered orally (as tablets or solution) or via injection (subcutaneous or intravenous). The influence of food is often assessed by administering the drug in both fasted and fed states.
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration. Urine and feces may also be collected to assess excretion pathways.
-
Bioanalytical Method: Plasma, urine, and fecal concentrations of the parent drug and its major metabolites are quantified using validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters including:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration of the drug to decrease by half.
-
CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Visualizations
Signaling Pathway of PAMORAs
The following diagram illustrates the general mechanism of action of PAMORAs in the gastrointestinal tract.
Caption: Mechanism of Action of PAMORAs in the GI Tract.
Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines a typical workflow for a clinical pharmacokinetic study.
Caption: General Workflow of a Clinical Pharmacokinetic Study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Naldemedine (Symproic) for the Treatment Of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption, distribution, metabolism, and excretion of [14C]-labeled naloxegol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Effect of TAN-452 on the Analgesic Potency of Different Opioids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of TAN-452, a peripherally acting delta-opioid receptor (DOR) antagonist, and its influence on the analgesic potency of various opioid medications. By summarizing key experimental data, detailing methodologies, and visualizing relevant pathways, this document aims to inform future research and drug development in pain management.
Executive Summary
This compound is a novel compound with high selectivity as an antagonist for the delta-opioid receptor (DOR).[1][2] Primarily investigated for its potential to mitigate the peripheral side effects of opioid use, such as constipation and nausea, its impact on the central analgesic effects of opioids is a critical area of study.[1][2] Existing research has focused almost exclusively on the interaction of this compound with morphine. These studies indicate that due to its low brain penetrability, this compound does not significantly affect the central analgesic action of morphine at doses effective in reversing peripheral side effects.[1][2]
This guide synthesizes the available preclinical data on this compound and provides a comparative framework for its potential effects on a broader range of opioid analgesics. While direct experimental data on the interaction of this compound with opioids other than morphine is not currently available in the published literature, this guide offers a theoretical comparison based on the known pharmacology of this compound and different opioid classes.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and in vivo antagonist activity of this compound. A comparative table on the effect of this compound on the analgesic potency of different opioids is also presented, noting the absence of direct experimental data for opioids other than morphine.
Table 1: In Vitro Receptor Binding Affinity and Antagonist Activity of this compound [1][2]
| Opioid Receptor | Binding Affinity (Ki, nM) | Antagonist Activity (Kb, nM) |
| Mu (MOR) | 36.56 ± 1.48 | 9.43 ± 0.58 |
| Delta (DOR) | 0.47 ± 0.09 | 0.21 ± 0.06 |
| Kappa (KOR) | 5.31 ± 1.80 | 7.18 ± 0.75 |
Table 2: In Vivo Effect of this compound on Morphine-Induced Effects in Animal Models [1][2]
| Effect | Animal Model | Administration Route | ED50 (mg/kg) |
| Anti-emetic | Ferrets | Oral (p.o.) | <1.0 |
| Anti-emetic | Ferrets | Subcutaneous (s.c.) | <0.3 |
| Anti-constipation | Rats | Oral (p.o.) | 9.45 |
| Anti-constipation | Rats | Subcutaneous (s.c.) | 0.52 |
| Anti-analgesic | Rats | Oral (p.o.) | >300 |
| Anti-analgesic | Rats | Subcutaneous (s.c.) | >30 |
Table 3: Comparison of the Effect of this compound on the Analgesic Potency of Different Opioids
| Opioid | Opioid Class | Documented Effect of this compound on Analgesia | Theoretical Effect of this compound on Analgesia | Rationale for Theoretical Effect |
| Morphine | Mu-opioid agonist | No significant effect at peripherally active doses [1][2] | - | Based on in vivo studies showing a high ED50 for anti-analgesic activity, indicating low central nervous system penetration. |
| Fentanyl | Potent mu-opioid agonist | Not experimentally determined | Likely no significant central effect | Similar to morphine, the analgesic action is centrally mediated via MOR. This compound's peripheral action and low brain penetrability suggest minimal interference. |
| Oxycodone | Mu-opioid agonist | Not experimentally determined | Likely no significant central effect | Central analgesia mediated by MOR is unlikely to be affected by a peripheral DOR antagonist. |
| Buprenorphine | Partial mu-opioid agonist, kappa-opioid antagonist | Not experimentally determined | Likely no significant central effect | The complex pharmacology of buprenorphine primarily involves central MOR and KOR. Peripheral DOR antagonism is not expected to alter its analgesic efficacy. |
| Tramadol | Weak mu-opioid agonist, serotonin-norepinephrine reuptake inhibitor | Not experimentally determined | Likely no significant central effect | Analgesia is multifactorial, with a minor opioid component. Peripheral DOR antagonism is unlikely to have a noticeable impact. |
| Codeine | Prodrug, metabolized to morphine (mu-opioid agonist) | Not experimentally determined | Likely no significant central effect | As its analgesic effect relies on conversion to morphine, the interaction is expected to be similar to that with morphine. |
| Hydromorphone | Potent mu-opioid agonist | Not experimentally determined | Likely no significant central effect | Similar to other potent mu-opioid agonists, its central analgesic action should not be significantly affected by peripheral DOR antagonism. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the key in vivo experiments conducted to evaluate the effect of this compound on opioid-induced analgesia.
Assessment of Anti-Analgesic Activity (Rat Tail-Flick Test)
This experiment evaluates the ability of this compound to reverse the analgesic effect of an opioid, in this case, morphine.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Baseline Latency: The baseline tail-flick latency is determined by immersing the distal portion of the rat's tail in a water bath maintained at a constant temperature (e.g., 52°C). The time taken for the rat to flick its tail out of the water is recorded. A cut-off time is established to prevent tissue damage.
-
Drug Administration:
-
A group of rats is pre-treated with a specific dose of this compound (administered orally or subcutaneously).
-
A control group receives a vehicle.
-
After a predetermined time, all rats are administered a standard analgesic dose of morphine.
-
-
Post-Treatment Latency: At various time points after morphine administration, the tail-flick latency is measured again.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
ED50 Determination: The dose of this compound that causes a 50% reduction in the analgesic effect of morphine (ED50) is calculated from the dose-response curve. A high ED50 value for anti-analgesic activity suggests that the antagonist does not readily reverse the central analgesic effects of the opioid.[1][2]
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were created using the DOT language.
Opioid Receptor Signaling Pathways
Caption: Opioid receptor signaling cascade.
Experimental Workflow for Evaluating this compound's Effect on Analgesia
Caption: Workflow for in vivo analgesia assessment.
Discussion and Future Directions
The available evidence strongly suggests that this compound is a potent and selective peripheral DOR antagonist.[1][2] Its low propensity to cross the blood-brain barrier is a key characteristic, as it allows for the antagonism of peripheral opioid effects without compromising central analgesia, at least in the case of morphine.[1][2] The high ED50 values for anti-analgesic activity in rats provide robust evidence for this separation of peripheral and central effects.[1][2]
The primary limitation in the current understanding of this compound is the lack of direct experimental data on its interaction with a wider range of commonly used opioid analgesics. While theoretical predictions can be made based on its mechanism of action and the pharmacology of other opioids, these remain speculative without empirical validation.
Future research should focus on:
-
In vivo studies evaluating the effect of this compound on the analgesic potency of other mu-opioid agonists like fentanyl, oxycodone, and hydromorphone, as well as partial agonists like buprenorphine.
-
Investigating potential interactions with opioids that have mixed mechanisms of action, such as tramadol.
-
Exploring the chronic co-administration of this compound with various opioids to assess its impact on the development of tolerance and dependence.
-
Clinical trials to translate these preclinical findings into human applications for the management of opioid-induced side effects.
References
Safety Operating Guide
Personal protective equipment for handling TAN-452
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling TAN-452, a potent and selective peripherally acting δ-opioid receptor antagonist.
Personal Protective Equipment (PPE) for this compound
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields | Ensure equipment is tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Protective gloves | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Complete suit protecting against chemicals | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | |
| Respiratory Protection | Not required | Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
| Body Protection | Impervious clothing | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
Operational and Disposal Plan
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Recommended storage temperature: -20°C.[1]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[2]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated packaging should be disposed of as unused product.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for the safe handling of this compound in a laboratory setting, from receiving to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
